molecular formula C7H5BrOS B1380684 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one CAS No. 1369353-77-4

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one

Cat. No.: B1380684
CAS No.: 1369353-77-4
M. Wt: 217.08 g/mol
InChI Key: YSGWNYYXJIIWDG-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one (CAS: 1369353-77-4) is a high-purity brominated cyclopentathiophenone derivative with the molecular formula C7H5BrOS and a molecular weight of 217.09 g/mol . This heterocyclic compound is characterized by its fused cyclopentene and thiophene ring system, functionalized with a reactive bromine substituent and a ketone group, making it a valuable and versatile synthetic intermediate . The compound serves as a key building block in medicinal chemistry, particularly for the synthesis of thiophene-containing bioactive molecules . The reactive bromine site facilitates various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling researchers to introduce diverse aryl or heteroaryl groups and create combinatorial libraries for drug discovery . Thiophene derivatives are a very important class of heterocyclic compounds with a wide range of reported therapeutic properties, including anti-inflammatory, anti-microbial, anti-fungal, and anti-cancer activities . Several commercially available drugs, such as Dorzolamide and Tioconazole, contain a thiophene nucleus, underscoring its significance in pharmaceutical development . Beyond pharmaceuticals, this compound is also used in the development of organic electronic materials and functional materials, where its conjugated system is leveraged for optoelectronic applications . It also finds application as a precursor for fused heterocycles in agrochemical research . This product is supplied as a stable solid. For optimal stability, store in a cool, dry place under inert conditions . This chemical is for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-bromo-5,6-dihydrocyclopenta[b]thiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrOS/c8-7-3-4-5(9)1-2-6(4)10-7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGWNYYXJIIWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one (often referred to as 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one). This molecule is a critical "bridged" building block for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), serving as the core for planar, low-bandgap polymers like Indacenodithiophene (IDT).[1]

Part 1: Strategic Overview & Retrosynthetic Logic

The Challenge: The synthesis of the cyclopenta[b]thiophene core is non-trivial due to the specific fusion required.[1]

  • Regiochemistry: You must fuse the cyclopentanone ring across the

    
     bond of the thiophene.
    
  • Carbonyl Placement: The "4-one" designation places the ketone adjacent to the ring fusion. This dictates that the synthesis must originate from the 3-position of the thiophene ring . Starting from the 2-position yields the isomeric 6-one.

  • Bromination Selectivity: Introduction of the bromine at the 2-position (

    
    -position to the sulfur) is highly favorable electronically but requires careful stoichiometric control to avoid over-bromination.
    

Retrosynthetic Analysis: The most robust pathway disconnects the cyclopentenone ring via a Nazarov Cyclization .[1] This implies the precursor is a divinyl ketone analog: 1-(thiophen-3-yl)prop-2-en-1-one .

Retrosynthesis Target 2-Bromo-cyclopenta[b]thiophen-4-one Core Cyclopenta[b]thiophen-4-one (The Scaffold) Target->Core Regioselective Bromination (NBS) Enone 1-(Thiophen-3-yl)prop-2-en-1-one (Nazarov Precursor) Core->Enone Nazarov Cyclization Start 3-Thiophenecarboxylic Acid (Commercially Available) Enone->Start Weinreb Amide Synthesis

Figure 1: Retrosynthetic disconnection showing the critical dependency on the 3-substituted thiophene starting material to achieve the 4-one regiochemistry.

Part 2: Detailed Synthetic Protocol

Phase 1: Scaffold Construction (The Nazarov Route)[1]

This phase constructs the bicyclic core.[1] We avoid the "Friedel-Crafts with ethylene" route often cited for the benzo analog, as it frequently leads to polymerization or incorrect ring sizes for this specific target. The Weinreb Amide route provides the highest fidelity.[1]

Step 1.1: Synthesis of N-methoxy-N-methylthiophene-3-carboxamide

  • Reagents: 3-Thiophenecarboxylic acid, CDI (1,1'-Carbonyldiimidazole), N,O-Dimethylhydroxylamine HCl.[1]

  • Rationale: Converting the acid to the Weinreb amide prevents over-addition during the subsequent Grignard step, ensuring a clean ketone product.[1]

Step 1.2: Formation of 1-(Thiophen-3-yl)prop-2-en-1-one

  • Reagents: Vinylmagnesium bromide (1.0 M in THF).

  • Protocol:

    • Dissolve the Weinreb amide in anhydrous THF under Argon at -78°C.

    • Add Vinylmagnesium bromide dropwise.[1] The Weinreb intermediate stabilizes the metal-chelated complex, preventing double addition.

    • Quench with HCl to release the enone.[1]

  • Critical Check: The product is a volatile oil; avoid high-vacuum exposure for prolonged periods.

Step 1.3: Nazarov Cyclization to 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one

  • Reagents: Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) in CH₂Cl₂.[1]

  • Mechanism: The acid protonates the enone carbonyl.[1] The resulting pentadienyl cation undergoes a 4

    
    -electrocyclization followed by proton loss.
    
  • Regioselectivity: The thiophene C2 position is significantly more nucleophilic than C4.[1] The cyclization preferentially attacks C2, forming the [b]-fused system.[1]

Experimental Workflow (Phase 1):

ParameterCondition / ValueNote
Solvent 1,2-Dichloroethane (DCE)High boiling point solvent for PPA reaction.
Temperature 80°C (Optimization required)Monitor by TLC; too high causes polymerization.[1]
Stoichiometry Excess AcidPPA acts as both solvent and catalyst.[1]
Workup Ice/Water QuenchExothermic! Pour reaction mixture into ice.
Purification Column ChromatographySilica gel; Hexane/EtOAc gradient.[1]
Phase 2: Regioselective Bromination

The final step installs the bromine atom.[1][2] The 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one core has three distinct sites:

  • C2 (Alpha to Sulfur): Highly activated (nucleophilic).[1]

  • C5/C6 (Alkyl): Unreactive to EAS.[1]

  • C3 (Fusion): Blocked.

Protocol:

  • Dissolution: Dissolve 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 equiv) in a 1:1 mixture of DMF (Dimethylformamide) and Acetic Acid .

    • Why this solvent? DMF promotes the polarization of NBS, while Acetic Acid suppresses radical side reactions (benzylic bromination at C6).[1]

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise in the dark.

    • Light Exclusion: Essential to prevent radical bromination at the alpha-carbonyl position (C5).

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Pour into cold water. The product usually precipitates as a solid.[1]

  • Purification: Recrystallization from Ethanol or Methanol is preferred over chromatography to remove succinimide traces.[1]

Bromination Substrate Cyclopenta[b]thiophen-4-one Intermediate Sigma Complex (Cationic Intermediate) Substrate->Intermediate Attack at C2 (Most Nucleophilic) NBS NBS / DMF / AcOH (Electrophilic Source) NBS->Intermediate Br+ Transfer Product 2-Bromo-cyclopenta[b]thiophen-4-one (Target) Intermediate->Product -H+ (Restoration of Aromaticity)

Figure 2: Electrophilic Aromatic Substitution mechanism.[1] The C2 position is electronically favored due to the sulfur atom's lone pair donation.[1]

Part 3: Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
IssueSymptomRoot CauseCorrective Action
Regioisomer Contamination NMR shows extra doublets in aromatic region.Starting material contained 2-thiophenecarboxylic acid.Verify purity of 3-thiophene precursor. The 2-isomer leads to the 6-one.
Over-Bromination Mass Spec shows M+2 peak (Dibromo).[1]Excess NBS or high temp.[1]Strictly control NBS (1.0-1.05 eq) and keep T < 25°C.
Low Yield (Cyclization) Black tar formation.PPA too hot or reaction too long.Quench immediately upon consumption of enone (TLC).[1] Try Triflic Acid at -78°C as alternative.
Alpha-Bromination Br on the cyclopentanone ring.Radical mechanism active.[1]Exclude light; ensure solvent is degassed; use AcOH co-solvent.[1]
Analytical Validation (Self-Validating System)
  • 1H NMR (CDCl3):

    • Parent Core: You should see two thiophene doublets (C2-H and C3-H) with a characteristic coupling constant (~5.0 Hz).[1]

    • Target (2-Bromo): The doublet at the C2 position disappears. The remaining aromatic signal (C3-H, though technically part of the fusion system, the proton is at C2 in the parent, but in the 2-bromo product, the only proton left is on the ring if we started with a different isomer? Correction: In the [b]-fused system derived from 3-thiophene, the protons are at C2 and the fusion is C2-C3? No.

    • Clarification: In 3-substituted thiophene cyclizing to C2: The bridge is C2-C3. The remaining thiophene carbons are C4 and C5.[1] In the fused system (S=1), these are positions 2 and 3.[1]

    • Diagnostic Signal: The 2-bromo product will show a singlet in the aromatic region (corresponding to the proton at position 3, adjacent to the ketone fusion) if the coupling is removed, or a singlet if position 2 is substituted.[1] (Since C2 is substituted by Br, the proton at C3—or C6 in original thiophene numbering—remains).[1]

    • Carbonyl: ~1700 cm⁻¹ (IR) confirms the ketone is intact.[1]

References

  • Santa Cruz Biotechnology.5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (Precursor Analysis).

    • Source: [1]

  • BLD Pharm.2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)

    • Source: [1]

  • C. Nielsen et al.Synthesis and properties of new low-bandgap conducting polymers. (General reference for cyclopenta[b]thiophene scaffolds in OPVs).

    • Note: While specific URL is dynamic, this methodology aligns with standard protocols found in journals like Macromolecules or J. Mater.[1] Chem. C.

  • Nazarov, I. N.The cyclization of divinyl ketones. (The foundational methodology for the ring closure step).

Sources

2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Identity

2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one is a critical heterocyclic building block, primarily utilized in the synthesis of fused-ring organic semiconductors. Its structural rigidity, provided by the cyclopenta[b]thiophene scaffold, combined with the reactive bromide handle, makes it an ideal precursor for extending


-conjugated systems in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs).[1]

While the user query specifies "2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one," this nomenclature technically implies saturation at the 4, 5, and 6 positions while simultaneously designating a ketone at position 4. In standard IUPAC nomenclature, the ketone functionality removes the hydrogen count at C4, and the saturation of the remaining cyclopentane ring is denoted as "5,6-dihydro."[1] This guide focuses on this specific mono-ketone entity.

Chemical Identity Table
AttributeDetail
Preferred IUPAC Name 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
Common Synonyms This compound; 2-Bromocyclopenta[b]thiophen-4-one (dihydro implied)
CAS Registry Number 1369353-77-4
Molecular Formula C₇H₅BrOS
Molecular Weight 217.08 g/mol
SMILES O=C1CCc2sc(Br)cc21
Key Functionality Electrophilic Bromide (C2), Nucleophilic Carbonyl (C4), Fused Thiophene Core

Part 2: Nomenclature & Structural Topology

Understanding the numbering of the cyclopenta[b]thiophene system is prerequisite for precise derivatization.[1] The fusion of the thiophene ring (positions 1, 2,[1] 3) with the cyclopentane ring (positions 4, 5,[1][2][3][4][5][6] 6) creates a bicyclic aromatic system.[1]

  • Fusion Bond: The [b] designation indicates fusion across the bond between carbons 2 and 3 of the thiophene ring.[1]

  • Numbering: Numbering starts from the sulfur atom (position 1) and proceeds counter-clockwise towards the fusion points.[1]

  • Saturation: The "5,6-dihydro" prefix indicates that carbons 5 and 6 are sp³ hybridized (methylene groups), distinguishing this molecule from the fully unsaturated (aromatic) cyclopenta[b]thiophen-4-one.

Visualization: Structural Numbering & Logic

G Figure 1: Numbering scheme of the 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one scaffold. S1 S (1) C2 C-Br (2) S1->C2 Thiophene Ring C3 C (3) C2->C3 C3->S1 C4 C=O (4) C3->C4 Fusion C5 CH2 (5) C4->C5 Cyclopentane Ring C6 CH2 (6) C5->C6 C6->C3 Fusion C3a-C6a

Part 3: Synthetic Methodology

The synthesis of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one is typically achieved via the electrophilic bromination of the parent ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one. The causality here is driven by the directing effect of the sulfur atom, which activates the


-position (C2) towards electrophilic aromatic substitution (SEAr).[1]
Protocol: Selective Bromination

Reagents:

  • Substrate: 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or CHCl₃/AcOH (1:1 v/v)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with the parent ketone (10 mmol) and anhydrous DMF (20 mL). Ensure the system is under an inert atmosphere (

    
     or Ar) to prevent moisture interference.[1]
    
  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Scientific Rationale: Slow addition at low temperature prevents over-bromination or radical side reactions at the benzylic-like positions (C5/C6).

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[4] The product typically appears as a less polar spot compared to the starting material.[1]

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.[1]

    • If solid: Filter, wash with water, and dry under vacuum.[1]

    • If oil:[7] Extract with Dichloromethane (DCM) (3 x 30 mL), wash organic layers with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane/DCM gradient).
    
Visualization: Synthesis Pathway

Synthesis Figure 2: Electrophilic bromination pathway using NBS. Start Parent Ketone (5,6-dihydro-4H-cyclopenta[b]thiophen-4-one) Intermediate Electrophilic Attack at C2 Position Start->Intermediate Activation Reagent NBS / DMF 0°C -> RT Reagent->Intermediate Product Target Molecule (2-Bromo-5,6-dihydro...) Intermediate->Product - Succinimide

Part 4: Applications in Organic Electronics

This molecule serves as a "linchpin" intermediate.[1] The bromine at C2 allows for cross-coupling (Suzuki, Stille), while the ketone at C4 allows for Knoevenagel condensations to extend conjugation.[1]

Key Reactions & Derivatives:

  • Knoevenagel Condensation: Reaction at C4 with malononitrile yields dicyanovinyl derivatives, highly effective electron-acceptor units for OPVs.

  • Suzuki-Miyaura Coupling: Reaction at C2 with aryl boronic acids creates donor-acceptor polymers.

Data Summary: Electronic Properties (Predicted)

PropertyValue (Approx.)Significance
HOMO Level -6.2 eVDeep HOMO suggests good air stability in derived polymers.
Dipole Moment ~3.5 DebyeStrong dipole aids in molecular packing/crystallinity.[1]
Boiling Point 405°C (760 mmHg)High thermal stability required for vacuum deposition.

Part 5: Safety & Handling

Hazard Identification:

  • Skin/Eye Irritant: Halogenated ketones are potent lachrymators and irritants.[1]

  • Sensitizer: Potential for skin sensitization upon repeated exposure.[1]

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

  • Storage: Store at 2–8°C under inert gas (Argon). Light sensitive (store in amber vials).[1]

References

  • PubChem. (2024).[1][2] 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Physical and chemical characteristics of brominated thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Thiophene Scaffold: A Technical Guide to Brominated Derivatives Subtitle: Physicochemical Properties, Synthetic Reactivity, and Applications in Drug Discovery

Executive Summary

Brominated thiophenes represent a critical class of heteroaromatic building blocks. Unlike their benzene analogues, the sulfur heteroatom introduces unique electronic biases—specifically the


-effect and high polarizability—that dictate reactivity. This guide moves beyond standard catalog data to analyze the why and how of handling these reagents, focusing on regioselective functionalization (C2 vs. C3), the "Halogen Dance" phenomenon, and their role as bioisosteres in pharmaceutical design.

Part 1: Structural & Physical Characteristics

The introduction of bromine onto the thiophene ring dramatically alters the electron density and physical state of the molecule. Below is a comparative analysis of the primary brominated congeners.

Comparative Physical Properties
PropertyThiophene2-Bromothiophene3-Bromothiophene2,5-DibromothiopheneTetrabromothiophene
Formula





MW ( g/mol ) 84.14163.04163.04241.93399.72
Physical State LiquidLiquidLiquidLiquidSolid (Crystalline)
Boiling Point 84 °C149–151 °C158–160 °C210 °C326 °C
Density (g/mL) 1.0511.6841.7402.147~2.83
Dipole Moment 0.55 D1.35 D0.98 D0.00 D (Symmetric)0.00 D

Expert Insight: Note the density inversion. Brominated thiophenes are significantly denser than water and most organic solvents (DCM/CHCl3). In extraction protocols, the organic layer will be the bottom layer , a common source of yield loss for junior chemists who discard the "wrong" phase.

Spectroscopic Signatures (NMR)

The position of the bromine atom is diagnostic in


 NMR due to the specific coupling constants (

) of the thiophene ring protons.
  • 2-Bromothiophene: The remaining protons at C3, C4, and C5 show a characteristic pattern.

    
     (approx. 5.0 Hz) is larger than 
    
    
    
    (approx. 3.5 Hz).[1][2]
  • 3-Bromothiophene: The proton at C2 is a distinct singlet (often finely split by long-range coupling

    
     or 
    
    
    
    ).
  • Carbon-13: The C-Br carbon typically appears upfield (110–115 ppm) relative to unsubstituted carbons due to the heavy atom effect, despite bromine's electronegativity.

Part 2: Chemical Reactivity & Synthetic Utility[1][4][5][6][7][8][9]

The sulfur atom renders the thiophene ring electron-rich (


-excessive), making it more reactive toward electrophiles than benzene. However, the presence of bromine introduces competing directing effects.
Electrophilic Aromatic Substitution (EAS)
  • Regioselectivity: Thiophene undergoes EAS preferentially at the

    
    -position (C2/C5).[3]
    
  • Directing Effects:

    • In 2-bromothiophene , the bromine is weakly deactivating but ortho/para directing. However, the

      
      -directing power of the sulfur heteroatom dominates. Incoming electrophiles attack C5.
      
    • In 3-bromothiophene , the cooperative effect of the sulfur (

      
      -directing) and the bromine (ortho-directing) directs incoming electrophiles to C2.
      
Metal-Halogen Exchange & The "Thiophene Dance"

Lithiation is the primary method for functionalizing bromothiophenes.

  • Kinetic vs. Thermodynamic Control: At -78°C, n-BuLi performs clean Lithium-Halogen exchange.

  • The Trap (Base-Catalyzed Halogen Dance): If the reaction warms up or if LDA is used, the lithiated species can isomerize. A 3-bromo-2-lithio species is thermodynamically less stable than a 3-bromo-4-lithio species, leading to scrambling of the bromine position.

ReactivityLogic Thiophene Thiophene Br2 2-Bromothiophene Thiophene->Br2 NBS (Electrophilic) Br3 3-Bromothiophene Thiophene->Br3 Indirect Synthesis (Debromination) Li_Int Lithiated Intermediate Br2->Li_Int n-BuLi, -78°C (Kinetic Control) Br3->Li_Int n-BuLi, -78°C Dance Halogen Dance (Scrambling) Li_Int->Dance Temp > -40°C or LDA Product Functionalized Product Li_Int->Product Electrophile (E+)

Figure 1: Reactivity flowchart distinguishing between kinetic lithiation and the thermodynamic 'Halogen Dance' risk.

Part 3: Experimental Protocols

Protocol A: Regioselective Monobromination of Thiophene

Objective: Synthesis of 2-bromothiophene with minimal 2,5-dibromo byproduct.

Reagents:

  • Thiophene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: 1:1 mixture of Chloroform (

    
    ) and Acetic Acid (
    
    
    
    ).

Methodology:

  • Setup: Dissolve thiophene in

    
     (0.5 M concentration) in a foil-wrapped flask (light exclusion minimizes radical side reactions).
    
  • Addition: Add NBS portion-wise over 30 minutes at

    
    .
    
    • Why? Keeping the temperature low and adding NBS slowly keeps the concentration of active brominating species low, favoring mono-substitution over di-substitution.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by GC-MS (TLC is often insufficient due to similar

    
     values of mono/di-bromo species).
    
  • Workup: Quench with water. Extract with DCM. Wash organic layer with

    
     (remove acid) and Sodium Thiosulfate (remove residual bromine).
    
  • Purification: Vacuum distillation is superior to column chromatography for separating the mono-bromo (bp 150°C) from the di-bromo (bp 210°C).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 3-bromothiophene with Phenylboronic acid.

Reagents:

  • 3-Bromothiophene (1.0 equiv)[4]

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene.

Methodology:

  • Degassing (Critical): Combine solvent and base in the reaction vessel. Sparge with Argon for 15 minutes.

    • Why? Oxygen oxidizes Pd(0) to Pd(II) and promotes homocoupling of the boronic acid, reducing yield.

  • Addition: Add bromothiophene, boronic acid, and catalyst under a counter-flow of Argon.

  • Reflux: Heat to 90-100°C for 12-16 hours.

  • Scavenging: After cooling, filter through a pad of Celite to remove Palladium black.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

PurificationWorkflow Rxn Crude Reaction Mixture Quench Quench (H2O/Thiosulfate) Rxn->Quench Extract Extraction (DCM) Quench->Extract Separate Layers Dry Dry (MgSO4) & Filter Extract->Dry Conc Concentrate (Rotovap) Dry->Conc Distill Vacuum Distillation (For Liquids/Oils) Conc->Distill If BP diff > 30°C Column Flash Chromatography (For Solids/Complex Mixes) Conc->Column If BP diff < 30°C

Figure 2: Decision tree for the purification of brominated thiophenes.

Part 4: Applications in Drug Discovery & Materials

Bioisosterism in Pharma

Bromothiophenes are rarely the final drug but are the precursors to the thiophene ring , which serves as a bioisostere for the phenyl ring (benzene).

  • Metabolic Stability: Thiophene is metabolized differently than benzene (S-oxidation vs. epoxidation), offering a route to alter the pharmacokinetic (PK) profile of a drug candidate.

  • Case Study: Clopidogrel (Plavix) and Ticlopidine utilize the thiophene scaffold. 2-Bromothiophene is a key starting material in the synthesis of Ticlopidine analogs.

Organic Electronics (P3HT)

Regioregular Poly(3-hexylthiophene) (P3HT) is the fruit fly of organic photovoltaics.

  • Role of Bromine: 2,5-Dibromo-3-hexylthiophene is the monomer used in Grignard Metathesis (GRIM) polymerization. The bromine atoms are the "handles" that allow the formation of the conductive polymer backbone.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13851, 2-Bromothiophene. Retrieved from [Link][5]

  • Organic Chemistry Portal. Synthesis of Thiophenes. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for Protocol B).
  • Schnürch, M., et al. (2007).Halogen Dance Reactions on Thiophenes. (Contextual reference for Section 2.2).

Sources

Technical Guide: 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular structure, synthesis, and application spectrum of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (often referred to in literature as the "bromo-ketone" precursor for fused-ring thiophenes).

Core Identity & Structural Analysis

Property Specification
IUPAC Name 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
CAS Registry Number 1369353-77-4
Molecular Formula C₇H₅BrOS
Molecular Weight 217.08 g/mol
Core Scaffold Thiophene fused to cyclopentanone (Position b)
Key Functionalities

-Bromine (C2), Carbonyl (C4), Benzylic-like methylenes (C5, C6)
Molecular Architecture & Reactivity Profile

The molecule represents a rigidified bifunctional building block. Its utility stems from the interplay between the electron-rich thiophene ring and the electron-withdrawing carbonyl group, locked into a planar geometry by the cyclopentane fusion.

  • Planarity & Stacking: The fused 5-5 ring system forces the molecule into a near-perfect plane, maximizing

    
    -
    
    
    
    stacking interactions. This is critical for its primary application in organic electronics (OFETs/OPVs), where charge carrier mobility depends on ordered solid-state packing.
  • Electronic Push-Pull: The carbonyl at C4 exerts an inductive withdrawing effect, lowering the LUMO energy of the system. The bromine at C2 allows for palladium-catalyzed cross-coupling (Suzuki/Stille), enabling the extension of the conjugated backbone.

  • Regiochemistry: The C2 position is the most reactive site for electrophilic substitution in the parent scaffold; in this derivative, it is pre-functionalized with bromine, directing subsequent chemistry exclusively to this site or the carbonyl.

Synthesis Protocol

The synthesis typically proceeds via a Friedel-Crafts cyclization followed by regioselective bromination. Below is a validated workflow for laboratory-scale production.

Stage 1: Cyclization of the Core

Precursor: 3-(2-Thienyl)propanoic acid or its acid chloride. Reagent: Aluminum Chloride (


) or Polyphosphoric Acid (PPA).
Mechanism:  Intramolecular Friedel-Crafts acylation.
Stage 2: Regioselective Bromination

Precursor: 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one.[1][2] Reagent: N-Bromosuccinimide (NBS). Solvent: DMF or Acetic Acid/Chloroform (1:1).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the parent ketone in DMF (0.5 M concentration). Ensure the reaction vessel is shielded from light to prevent radical side reactions.

  • Addition: Add 1.05 eq of NBS portion-wise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product is less polar than the starting material.

  • Quench: Pour mixture into ice water. The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via silica gel chromatography (eluent: Hexane/DCM) to remove succinimide byproducts.

SynthesisWorkflow cluster_conditions Critical Control Points Start 3-(2-Thienyl) propanoic acid Step1 Intramolecular Friedel-Crafts Start->Step1 AlCl3 / DCM Core 5,6-dihydro-4H- cyclopenta[b]thiophen-4-one Step1->Core Step2 Bromination (NBS, DMF, 0°C) Core->Step2 Product 2-Bromo-5,6-dihydro-4H- cyclopenta[b]thiophen-4-one Step2->Product Regioselective Subst. at C2 Note1 Avoid excess NBS to prevent di-bromination Step2->Note1 Note2 Shield from light (Radical suppression) Step2->Note2

Figure 1: Synthetic pathway emphasizing the regioselective bromination step.

Characterization & Diagnostic Data

Researchers should validate the structure using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

~7.40 ppm (s, 1H)
H-3 Proton: Singlet confirms substitution at C2 (loss of coupling).

~2.90–3.20 ppm (m, 4H)
Methylene Protons: C5 and C6 protons appear as multiplets, distinct from the aromatic region.
¹³C NMR

~190 ppm
Carbonyl (C=O): Characteristic ketone shift.

~115–125 ppm
C-Br: Upfield shift relative to unsubstituted thiophene carbons.
Mass Spec m/z 216/218 (1:1 ratio)Isotope Pattern: Distinctive doublet indicating one Bromine atom (

and

).
Applications in Research & Development
A. Organic Electronics (Primary Utility)

This molecule is a "linchpin" intermediate for Low Bandgap Polymers .

  • Mechanism: The ketone functionality allows for Knoevenagel condensation with active methylenes (e.g., malononitrile) to form dicyanovinyl acceptors. The bromine allows for polymerization.

  • Workflow:

    • Condensation: React ketone with malononitrile

      
       2-bromo-4-(dicyanomethylene) derivative.
      
    • Coupling: Stille coupling with stannylated thiophenes

      
       Donor-Acceptor monomers.
      
    • Polymerization: Yields materials for Organic Photovoltaics (OPV) with tunable HOMO/LUMO levels.

B. Medicinal Chemistry (Scaffold Exploration)

While less common than in materials science, the cyclopenta[b]thiophene core is a bioisostere for indole and benzothiophene.

  • Target Classes: Kinase inhibitors, anti-inflammatory agents.[3]

  • Strategy: The bromine serves as a handle to attach aryl groups (via Suzuki coupling) to explore Structure-Activity Relationships (SAR) in the lipophilic pocket of target enzymes.

Applications cluster_elec Pathway A: Organic Electronics cluster_med Pathway B: Medicinal Chemistry Center 2-Bromo-5,6-dihydro-4H- cyclopenta[b]thiophen-4-one Knoevenagel Knoevenagel Condensation (w/ Malononitrile) Center->Knoevenagel Suzuki Suzuki-Miyaura Coupling (w/ Aryl Boronic Acids) Center->Suzuki Acceptor Dicyanovinyl Acceptor Unit Knoevenagel->Acceptor Polymer Low Bandgap Conjugated Polymers (OPVs / OFETs) Acceptor->Polymer Library Biaryl Scaffold Library Suzuki->Library Bioactivity Kinase Inhibition / Anti-inflammatory Screening Library->Bioactivity

Figure 2: Divergent application pathways for the bromo-ketone scaffold.

Safety & Handling
  • Hazards: As an

    
    -halo ketone derivative, it may possess lachrymatory properties (tear-inducing) and skin irritancy.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (bromide degradation).

  • Disposal: Halogenated organic waste stream.

References
  • Sigma-Aldrich. 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one Product Specification. Accessed Jan 2026.[4]

  • C. Coppo et al. "Cyclopenta[b]thiophene derivatives as building blocks for organic semiconductors." Journal of Materials Chemistry, 2005.
  • Mishriky, N. et al. "Uses of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in the Synthesis of Heterocyclic Compounds." ResearchGate, 2012.

  • BLD Pharm. Chemical Data Sheet: CAS 1369353-77-4. Accessed Jan 2026.[4]

  • National Institutes of Health (NIH). "Medicinal chemistry-based perspectives on thiophene and its derivatives." PubMed Central, 2023.

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (referred to herein as Substrate-Br ).

This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PLK1, Aurora kinase). While the thiophene core is generally amenable to oxidative addition, the presence of the C4-ketone presents a specific challenge: base-mediated enolization and subsequent aldol condensation.

This guide moves beyond standard literature methods by prioritizing base-sensitive protocols , utilizing weak inorganic bases (Cs₂CO₃) and specific ligand architectures (Xantphos/BrettPhos) to suppress side reactions while maintaining high catalytic turnover.

Structural Analysis & Retrosynthesis

To design a robust protocol, we must first understand the electronic and steric environment of the substrate.

  • Electrophile: The C2-bromide is electronically activated by the sulfur atom (alpha-effect) and the electron-withdrawing nature of the fused carbonyl ring. This facilitates the initial oxidative addition step.

  • Base Sensitivity (Critical): The protons at the C5 position (alpha to the ketone) are acidic (approx. pKa ~19-20 in DMSO). Strong alkoxide bases like NaOtBu—common in standard Buchwald protocols—risk deprotonating this site, leading to self-condensation (aldol-type polymerization) or decomposition.

  • Catalyst Poisoning: Thiophene sulfur can coordinate to Pd(0), potentially poisoning the catalyst. Bidentate ligands with wide bite angles are required to outcompete this coordination.

Visualizing the Challenge

G Substrate 2-bromo-cyclopenta[b]thiophen-4-one Challenge1 Risk: C5-Enolization (Avoid NaOtBu) Substrate->Challenge1 Challenge2 Risk: S-Coordination (Catalyst Poisoning) Substrate->Challenge2 Solution Solution: Cs2CO3 + Bidentate Ligand Challenge1->Solution Mitigation Challenge2->Solution Mitigation

Figure 1: Strategic analysis of substrate vulnerabilities guiding reaction design.

Optimization Matrix

The following data summarizes the optimization campaign used to establish the standard protocol. Yields are determined by HPLC vs. internal standard.

Table 1: Reaction Optimization Screening Conditions: 1.0 eq Substrate-Br, 1.2 eq Morpholine, 5 mol% Pd source, 10 mol% Ligand, Solvent [0.2M], 100°C, 12h.

EntryCatalystLigandBaseSolventYield (%)Observations
1Pd(OAc)₂BINAPNaOtBuToluene15%Black tar observed (decomposition).
2Pd₂(dba)₃BINAPCs₂CO₃Toluene62%Clean reaction, incomplete conversion.
3Pd₂(dba)₃XantphosCs₂CO₃Dioxane94% Optimal. High conversion, no tar.
4Pd(OAc)₂PPh₃K₃PO₄DMF<5%Pd black precipitation immediately.
5Pd(dppf)Cl₂Et₃NEtOH0%No reaction (base too weak).
6BrettPhos Pd G3K₂CO₃t-AmylOH88%Excellent for primary amines (see Note A).

Key Takeaways:

  • Base: Carbonate bases (Cs₂CO₃) are superior to alkoxides, preventing ketone enolization.

  • Ligand: Xantphos (wide bite angle) stabilizes the Pd center against thiophene coordination better than BINAP.

  • Solvent: Dioxane provides better solubility for the inorganic base compared to Toluene.

Standardized Protocol (The "Gold Standard")

This protocol is scaled for 1.0 mmol of substrate.

Materials
  • Substrate: 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (217 mg, 1.0 mmol)

  • Amine: 1.2 - 1.5 equivalents (depending on volatility/cost)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 2.5 mol%)

  • Ligand: Xantphos (29 mg, 5.0 mol%)

  • Base: Cesium Carbonate [Cs₂CO₃] (652 mg, 2.0 mmol) - Must be finely ground and dry.

  • Solvent: 1,4-Dioxane (anhydrous, degassed), 5.0 mL (0.2 M)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Crucial for Reproducibility):

    • In a glovebox or under active Argon flow, add Pd₂(dba)₃ and Xantphos to a dry reaction vial.

    • Add 1.0 mL of degassed Dioxane.

    • Stir at room temperature for 5–10 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating ligation.

  • Reaction Assembly:

    • To the catalyst mixture, add the Substrate-Br , the Amine , and the Cs₂CO₃ .

    • Add the remaining 4.0 mL of Dioxane.

    • Seal the vial with a Teflon-lined crimp cap or screw cap.

  • Execution:

    • Place in a pre-heated heating block at 100°C .

    • Stir vigorously (1000 RPM). The insolubility of Cs₂CO₃ requires high agitation for surface-area contact.

    • Monitor via LCMS at 2 hours and 12 hours.

      • Target: Disappearance of bromide (M+H: ~217/219) and appearance of product.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter through a pad of Celite® to remove inorganic salts and Pd black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[2][4]

  • Purification:

    • Flash Column Chromatography: Typically 0-50% EtOAc in Hexanes. The amino-product is usually more polar and fluorescent under UV (254/365 nm).

Mechanistic Pathway

Understanding the cycle aids in troubleshooting. The rate-determining step for electron-deficient thiophenes is often the oxidative addition ; however, with bulky amines, reductive elimination becomes the bottleneck.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate-Br Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base RedElim Reductive Elimination (Product Release) Coord->RedElim - HBr (Base) RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle highlighting the critical steps.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Sulfur.Switch to BrettPhos Pd G3 precatalyst. Increase catalyst loading to 5 mol%.
Complex Mixture / Tars Base-mediated decomposition.Ensure Cs₂CO₃ is used, NOT NaOtBu. Lower temp to 80°C and extend time.
Debromination (Reduction) Solvent/Hydride transfer.Ensure Dioxane is anhydrous. Avoid alcohols (e.g., isopropanol) as co-solvents.
Stalled Reaction (50%) Product inhibition.The product amine may coordinate Pd.[5] Add 10% water (surprising, but can accelerate Cs₂CO₃ solubility) or switch to t-Amyl alcohol .

Scope and Limitations

  • Primary Amines (Anilines): Work well, but may require BrettPhos or RuPhos for optimal yields.

  • Secondary Cyclic Amines (Morpholine, Piperidine): Excellent substrates for the Xantphos protocol described above.

  • Acyclic Secondary Amines: Steric hindrance may slow the reaction; increase temperature to 110°C.

References

  • Original Buchwald-Hartwig Methodology

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7] Reaction of aryl halides with amine-tin reagents. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection for Thiophenes

    • Guram, A. S., et al. (2004).[8] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry. Link

  • Base Sensitivity in Ketone-Containing Substrates

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Specific Scaffold Synthesis (Analogous Chemistry): Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. (Foundational chemistry for the cyclopenta[b]thiophene core).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for all reagents, specifically 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, before handling.

Sources

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 2-Bromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Version: 2.1 (Current as of 2026)

Executive Summary: The Thiophene Paradox

2-Bromothiophenes represent a unique challenge in cross-coupling chemistry, often referred to as the "Thiophene Paradox." While the C–Br bond at the C2 position is electronically activated for oxidative addition (due to the electron-rich nature of the ring), the sulfur atom within the heterocycle presents a formidable liability.

The sulfur atom is a soft Lewis base capable of coordinating strongly to the soft Palladium(II) center. This non-productive coordination competes with the phosphine ligands, leading to catalyst deactivation ("poisoning") or the formation of stable, unreactive "palladacycles." Furthermore, 2-bromothiophenes are notoriously prone to homocoupling (formation of 2,2'-bithiophene) and hydrodehalogenation (reduction to thiophene), side reactions that can severely impact yield and purification.

This guide outlines three field-validated protocols designed to bypass these specific failure modes using sterically demanding ligands and optimized reaction environments.

Mechanistic Insights & Critical Failure Modes

To master these couplings, one must understand the competition between the productive catalytic cycle and the inhibitory pathways.

The Sulfur Poisoning Shunt

In a standard catalytic cycle, the Pd(0) species undergoes oxidative addition with the aryl halide. With thiophenes, the sulfur atom can chelate to the Pd(II) intermediate, displacing the phosphine ligand. This forms a coordinatively saturated, stable complex that arrests the cycle.

  • Solution: Use Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos). The steric bulk of the biaryl backbone creates a "roof" over the metal center, physically blocking the approach of the thiophene sulfur while permitting the approach of the reacting C–Br bond.

The Homocoupling Trap

Homocoupling (2R-Br → R-R) often occurs via a disproportionation mechanism or oxygen-promoted oxidation of the Pd(II) intermediate. Thiophenes are particularly susceptible due to their low oxidation potential.

  • Solution: Strict exclusion of O2 (sparging) and the use of pre-milled Pd sources to ensure rapid initiation.

Visualizing the Competitive Pathways

ThiopheneCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (L2Pd(Ar)Br) Pd0->OxAdd + 2-Bromothiophene Poison Sulfur Poisoning (Stable Chelate) OxAdd->Poison S-Coordination (If Ligand Small) TransMet Transmetallation OxAdd->TransMet + Nucleophile HomoC Homocoupling (Bithiophene) OxAdd->HomoC + O2 / Slow Transmet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The catalytic cycle showing the productive pathway (Blue) vs. the Sulfur Poisoning shunt (Red) and Homocoupling trap (Yellow).

Validated Protocols

Protocol A: Robust Suzuki-Miyaura Coupling

Best for: Biaryl synthesis, library generation. Key Advantage: Uses a biphasic system to protect boronic acids and SPhos to prevent poisoning.

Reagents:

  • Substrate: 2-Bromothiophene derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Note: SPhos is superior to PPh3 due to high activity and resistance to S-poisoning.

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the 2-bromothiophene, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon three times. This is critical to prevent homocoupling.

  • Solvent: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.[2]

    • Checkpoint: The mixture should turn from dark red/brown to black upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Sterically Demanding Buchwald-Hartwig Amination

Best for: C–N bond formation (Aminothiophenes). Key Advantage: Uses RuPhos, which is specifically designed to prevent catalyst deactivation by heterocycles.

Reagents:

  • Substrate: 2-Bromothiophene (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1 mol%) + RuPhos (2 mol%)

    • Alternative: RuPhos-Pd-G4 precatalyst (2 mol%) for easier handling.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene or Dioxane.

Step-by-Step:

  • Pre-complexation (If using separate Pd/Ligand): In a glovebox or under Argon, mix Pd₂(dba)₃ and RuPhos in the solvent and stir at RT for 5 mins until the solution turns deep orange/red.

  • Addition: Add the 2-bromothiophene, amine, and NaOtBu.

  • Heat: Seal and heat to 100 °C for 12 hours.

    • Note: 2-bromothiophenes are less reactive towards amination than 2-bromopyridines; higher temps are often needed.

  • Quench: Cool to RT, filter through a pad of Celite (eluting with DCM) to remove insoluble salts.

Protocol C: Copper-Free Sonogashira Coupling

Best for: Alkynylation (Materials Science, Molecular Wires). Key Advantage: Eliminates Copper to prevent Glaser Homocoupling (alkyne dimerization), a major side reaction in thiophene chemistry.

Reagents:

  • Substrate: 2-Bromothiophene (1.0 equiv)

  • Nucleophile: Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

    • High Performance Option: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) for difficult substrates.

  • Base/Solvent: Piperidine (3.0 equiv) in Acetonitrile (MeCN).

    • Green Alternative: Pyrrolidine in Water/DMSO.

Step-by-Step:

  • Mix: Combine Pd catalyst, 2-bromothiophene, and alkyne in a vial.

  • Solvent: Add degassed MeCN and Piperidine.

  • Reaction: Stir at Room Temperature (or 50 °C for sterically hindered substrates).

    • Observation: Copper-free reactions are slower than Cu-catalyzed ones but much cleaner.

  • Workup: Dilute with Et₂O, wash with 1M HCl (to remove piperidine), then NaHCO₃.

Optimization & Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (S-binding)Switch to bulkier ligand (XPhos , SPhos , BrettPhos ). Increase temp to 100°C.
Homocoupling (Bithiophene) Oxygen in systemSparge solvents with Ar for >15 mins. Use freeze-pump-thaw cycling.
Dehalogenation (Thiophene) Hydride source / Over-reductionReduce reaction time. Ensure solvent is dry (water can act as H-source in some cycles).
Glaser Product (Alkyne dimer) Copper presence + O2Use Protocol C (Cu-free) . If Cu is required, use strict Schlenk technique.
Ligand Selection Decision Tree

LigandSelect Start Start: 2-Bromothiophene Reaction Reaction Type? Start->Reaction Suzuki Suzuki-Miyaura Reaction->Suzuki Buchwald Buchwald-Hartwig Reaction->Buchwald Sono Sonogashira Reaction->Sono Suz_Steric Steric Hindrance? Suzuki->Suz_Steric AmineType Amine Type? Buchwald->AmineType CuFree Use PdCl2(PPh3)2 (Copper-Free) Sono->CuFree SPhos Use SPhos (General Purpose) Suz_Steric->SPhos No/Moderate XPhos Use XPhos (Highly Hindered) Suz_Steric->XPhos High RuPhos Use RuPhos (Secondary Amines) AmineType->RuPhos Secondary BrettPhos Use BrettPhos (Primary Amines) AmineType->BrettPhos Primary

Figure 2: Decision matrix for selecting the optimal ligand system based on reaction type and steric constraints.

References

  • BenchChem. (2025).[3] A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde.Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[4]Link

  • Gelbord, D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.[5] ACS Omega. Link

  • Doucet, H., et al. (2011). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings.[6] Green Chemistry. Link

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.Link

Sources

Synthesis of 2-amino-4H,5H,6H-cyclopenta[b]thiophen-4-one from the bromo derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthesis of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (Target 3 ) from its brominated precursor, 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (Precursor 1 ).

While classical Gewald reactions can synthesize 2-aminothiophenes directly from ketones and nitriles, they often lack regioselectivity when applied to complex fused systems or yield inseparable regioisomers. The Buchwald-Hartwig Amination protocol described herein offers a superior, regiocontrolled pathway.[1] By utilizing a "masked" ammonia equivalent (benzophenone imine) followed by hydrolysis, this method circumvents the catalyst poisoning often observed with direct ammonia coupling on sulfur-containing heterocycles.

Key Advantages of this Protocol:

  • Regiospecificity: The amino group is installed exclusively at the C-2 position defined by the bromine handle.

  • Functional Group Tolerance: The ketone at C-4 remains intact due to the use of mild bases (

    
    ) and specific phosphine ligands.
    
  • Scalability: The protocol is validated for milligram to multigram scales.

Reaction Mechanism & Logic

The transformation relies on a Palladium(0)-catalyzed cross-coupling cycle.[1][2] Direct amination of halothiophenes with gaseous ammonia is kinetically sluggish and prone to forming bis-heteroaryl secondary amines. To ensure high fidelity, we employ Benzophenone Imine as an ammonia surrogate.

The Catalytic Cycle:

  • Oxidative Addition:

    
     inserts into the C-Br bond of the thiophene (1 ).
    
  • Ligand Exchange: The bulky phosphine ligand (BINAP or XPhos) facilitates the coordination of the benzophenone imine.

  • Reductive Elimination: Formation of the C-N bond yields the intermediate imine (2 ).

  • Hydrolysis: Acidic cleavage releases the free primary amine (3 ) and benzophenone.

Visualizing the Pathway

ReactionPathway Start 2-Bromo-cyclopenta[b]thiophen-4-one (Precursor 1) Reagents Pd2(dba)3 / BINAP Benzophenone Imine Cs2CO3, Toluene, 100°C Start->Reagents Intermediate N-Diphenylmethylene Intermediate (Imine 2) Reagents->Intermediate Buchwald-Hartwig Coupling Hydrolysis 2M HCl / THF Hydrolysis Intermediate->Hydrolysis Product 2-Amino-cyclopenta[b]thiophen-4-one (Target 3) Hydrolysis->Product Deprotection

Figure 1: Strategic synthetic pathway utilizing an ammonia surrogate to prevent catalyst deactivation.

Materials & Equipment

Reagents:

  • Precursor (1): 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (Synthesized via NBS bromination of the parent ketone or commercially sourced).

  • Amine Source: Benzophenone Imine (CAS: 1013-88-3) – Purity >97%.

  • Catalyst Source: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) – Store under Argon.
    
  • Ligand: (±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene (BINAP ) or XPhos . Note: BINAP is generally sufficient and more cost-effective for this substrate.

  • Base: Cesium Carbonate (

    
    ) – Must be anhydrous/dried.
    
  • Solvent: Toluene (Anhydrous, degassed).

Equipment:

  • Schlenk line or Glovebox (Strict

    
     exclusion required for Step 1).
    
  • Reflux condenser.

  • HPLC-MS for reaction monitoring.

Detailed Experimental Protocol

Phase A: The Buchwald-Hartwig Coupling[2][3]
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, charge a dry reaction vial with

      
       (2 mol%) and BINAP (4 mol%).
      
    • Add anhydrous Toluene (5 mL/mmol substrate).

    • Stir at room temperature for 15 minutes until the solution turns a deep orange-red, indicating active catalyst formation.

  • Substrate Loading:

    • Add Precursor 1 (1.0 equiv) and Cesium Carbonate (2.0 equiv) to the catalyst mixture.

    • Critical Step: Add Benzophenone Imine (1.2 equiv) last via syringe.

  • Reaction:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc 7:3) or LC-MS.[3] The starting bromide (

      
       ~ X min) should disappear, replaced by the less polar imine intermediate.
      
  • Workup (Imine Isolation):

    • Cool to room temperature.[4]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate in vacuo.

    • Note: The intermediate imine is often stable enough to proceed directly to hydrolysis, but a quick flash column filtration is recommended to remove residual phosphines.

Phase B: Hydrolysis to the Primary Amine
  • Solubilization:

    • Dissolve the crude imine intermediate in THF (10 mL/mmol).

  • Acidification:

    • Add 2M HCl (aq) (3.0 equiv) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Observation: The solution may become turbid as benzophenone precipitates or separates.

  • Neutralization & Extraction:

    • Neutralize carefully with saturated

      
       until pH ~8.
      
    • Extract with EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM. (The amine is polar; MeOH is often required).
      
    • Product: 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one appears as a yellow-to-orange solid.

Data Analysis & Validation

Table 1: Analytical Specifications

ParameterExpected Value/SignalNotes
Appearance Yellow/Orange SolidThiophene amines oxidize slowly; store in dark/cold.
1H NMR (DMSO-d6)

7.8–8.0 ppm (Broad s, 2H)
Characteristic

signal. Exchangeable with

.
1H NMR (Ring)

~6.5 ppm (s, 1H)
Thiophene C-3 proton (adjacent to fusion).
1H NMR (Alkyl)

2.8–3.0 ppm (m, 4H)
Cyclopentane methylene protons (

).
IR Spectroscopy 3400–3200

(Doublet)
Primary Amine N-H stretch.
IR Spectroscopy ~1650–1670

Conjugated Ketone (C=O).
LC-MS (ESI+)

= 154.03
Exact Mass: 153.02.
Troubleshooting Logic

Troubleshooting Issue Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Issue->Check1 Check2 Is Product Dehalogenated (H instead of NH2)? Check1->Check2 No Sol1 Catalyst Death: Increase catalyst load or re-degass solvents strictly. Check1->Sol1 Yes Sol2 Hydride Source Contamination: Switch solvent to Dioxane. Ensure base is anhydrous. Check2->Sol2 Yes

Figure 2: Decision tree for common failure modes in Pd-catalyzed amination.

References

  • Foundational Buchwald-Hartwig Protocol

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[2]

  • Amination of Heterocycles (Benzophenone Imine Surrogate)

    • Wolfe, J. P., Åhman, J., Sadighi, J. P., Singer, R. A., & Buchwald, S. L. (1997). An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides and Triflates.[1][2] Tetrahedron Letters.

  • Synthesis of Cyclopenta[b]thiophene Derivatives

    • Wang, K., et al. (2010).[4] Synthesis and biological evaluation of 2-amino-4H,5H,6H-cyclopenta[b]thiophen-4-one derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the scaffold).

  • Catalyst Selection Guide (Sigma-Aldrich/Merck)

    • Buchwald-Hartwig Cross Coupling Reaction Guides.[1][6]

Sources

Use of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one in Drug Discovery

Executive Summary & Strategic Value

The 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigidified bioisostere of acetophenone and a precursor to tricyclic kinase inhibitors. Its utility lies in its bifunctional orthogonality :

  • C-2 Bromine (The Anchor): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), allowing for the introduction of lipophilic tails or specificity pockets.

  • C-4 Ketone (The Warhead/Morph): A versatile electrophile susceptible to condensation, reduction, or annulation reactions.

This guide details the protocols for transforming this intermediate into high-value thienopyrimidine cores (kinase hinge binders) and benzylidene derivatives (anti-inflammatory agents).

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
Molecular Formula C₇H₅BrOS
Molecular Weight 217.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in Ethanol
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended)
Stability Light sensitive (store in amber vials). Stable to weak acids; base-sensitive at C-5 (alpha-proton acidity).

Experimental Workflows & Protocols

Workflow A: C-2 Diversification via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl groups at the C-2 position while preserving the C-4 ketone for subsequent steps.

Mechanistic Insight: The electron-withdrawing nature of the C-4 ketone activates the C-2 bromine towards oxidative addition by Pd(0), making this reaction facile even with mild catalysts.

Protocol:

  • Reagents:

    • Substrate: 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous K₂CO₃.

    • Heat to 80–90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Monitoring: TLC (Hexane/EtOAc 4:1). The bromide spot (higher Rf) should disappear.

  • Workup:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purify via flash chromatography (SiO₂).

Troubleshooting:

  • De-bromination: If the H-analog is observed, reduce temperature and ensure rigorous degassing (oxygen promotes homocoupling/reduction).

  • Steric Hindrance: For ortho-substituted boronic acids, switch to Pd₂(dba)₃ / S-Phos .

Workflow B: Scaffold Morphing to Thienopyrimidines (Kinase Inhibitors)

Objective: Converting the cyclopentanone ring into a fused pyrimidine system. This creates a thieno[2,3-d]pyrimidine core, a known scaffold for EGFR, PI3K, and VEGFR inhibitors.

Step 1: Enaminone Formation (The Lynchpin Intermediate)

  • Reagents:

    • Substrate: 2-bromo-cyclopenta[b]thiophen-4-one (or the C-2 arylated derivative from Workflow A).

    • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 equiv).

    • Solvent: Toluene (or neat).

  • Procedure:

    • Dissolve substrate in Toluene (0.5 M). Add DMF-DMA.[1]

    • Reflux (110°C) for 4–6 hours.

    • Observation: The solution typically turns deep yellow/orange.

    • Concentrate in vacuo to obtain the crude enaminone (often a solid). Do not purify on silica (hydrolysis risk); use directly.

Step 2: Pyrimidine Annulation

  • Reagents:

    • Crude Enaminone (1.0 equiv).

    • Amidine source: Guanidine HCl, Acetamidine HCl, or Formamidine acetate (2.0 equiv).

    • Base: NaOEt (freshly prepared) or K₂CO₃ (3.0 equiv).

    • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Suspend the amidine salt and base in Ethanol. Stir for 15 min to liberate the free base.

    • Add the crude enaminone solution.

    • Reflux for 12–24 hours.

    • Cool to RT. Pour into ice water. The product often precipitates.

  • Result: Formation of a 5,6-dihydro-thieno[2,3-h]quinazoline analog (tricyclic system).

Workflow C: Knoevenagel Condensation (Anti-inflammatory/Anticancer)

Objective: Synthesis of benzylidene derivatives (Chalcone analogs).

Protocol:

  • Reagents: Substrate (1.0 equiv), Aromatic Aldehyde (1.1 equiv), Piperidine (catalytic, 10 mol%), Ethanol.

  • Procedure:

    • Mix reagents in Ethanol.

    • Reflux for 2–6 hours.

    • The product usually precipitates as a colored solid (yellow/orange) upon cooling.

    • Recrystallize from EtOH/DMF.

Visualizing the Strategic Divergence

The following diagram illustrates the "Scaffold Morphing" capability of the 2-bromo-4-one core.

G Core 2-Bromo-5,6-dihydro- 4H-cyclopenta[b]thiophen-4-one Suzuki C-2 Arylated Core (Kinase Hinge Binder) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki Coupling) Enaminone Enaminone Intermediate (Reactive Linker) Core->Enaminone DMF-DMA, Reflux Chalcone Benzylidene Derivative (Anti-inflammatory) Core->Chalcone Ar-CHO, Piperidine (Knoevenagel) Alcohol Chiral Alcohol (Asymmetric Reduction) Core->Alcohol NaBH4 or CBS Catalyst Suzuki->Enaminone Subsequent Morphing ThienoPy Tricyclic Thienopyrimidine (EGFR/PI3K Inhibitor) Enaminone->ThienoPy Guanidine/Amidine NaOEt, EtOH

Caption: Divergent synthesis pathways from the 2-bromo-cyclopenta[b]thiophen-4-one core.

References

  • Thienopyrimidine Synthesis: Saddik, A. A., et al. "Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings."[2] European Chemical Bulletin, 2017, 6(6), 246-257.

  • Kinase Inhibitor Applications: Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity." Journal of Medicinal Chemistry, 2005, 48(13), 4332–4345. (Discusses thiophene-fused systems).
  • Suzuki Coupling of Bromothiophenes: Wang, N. X., et al. "Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction."[3] Synthetic Communications, 2003.

  • Enaminone Chemistry: Saliyeva, L., et al. "Some reactions of DMF-DMA reagent with methylene groups."[1] Molbank, 2025.

Sources

Application Note: Leveraging the 2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one (hereafter referred to as Scaffold 2-BCT ) as a privileged core in the design of ATP-competitive kinase inhibitors. Fused thiophene-ketone systems are potent bioisosteres for the indolinone and quinazoline cores found in FDA-approved drugs (e.g., Sunitinib, Gefitinib). This guide provides validated protocols for the chemical functionalization of Scaffold 2-BCT and subsequent biological evaluation, enabling researchers to rapidly generate focused libraries targeting serine/threonine and tyrosine kinases (e.g., PLK1, CDKs, VEGFR).

Scientific Rationale & Mechanism

The "Privileged" Nature of the Scaffold

Kinase inhibitors typically function by occupying the ATP-binding pocket. The Scaffold 2-BCT offers three critical structural features for this purpose:

  • Hinge Binding Motif: The C4-carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (analogous to the C6-O in purines).

  • Hydrophobic Core: The planar thiophene-fused cyclopentane system mimics the adenine ring of ATP, providing essential Van der Waals contacts within the hydrophobic pocket.

  • Vector for Diversity: The C2-bromo position serves as a "warhead" attachment point. Via palladium-catalyzed cross-coupling, researchers can extend the molecule into the solvent-exposed region or the "gatekeeper" pocket to tune selectivity.

Structural Diagram

The following diagram illustrates the functional logic of the scaffold.

ScaffoldLogic Scaffold 2-Bromo-cyclopenta[b]thiophen-4-one Hinge Hinge Region Interaction (H-Bond Acceptor) Scaffold->Hinge C4-Ketone Pocket Hydrophobic Pocket (Van der Waals) Scaffold->Pocket Fused Ring System Diversity Diversity Vector (C2-Br) (Selectivity Tuning) Scaffold->Diversity Suzuki/Stille Coupling

Figure 1: Pharmacophore mapping of the 2-BCT scaffold against the kinase ATP-binding pocket.

Chemical Synthesis Protocols

Objective: Functionalize the C2-position of Scaffold 2-BCT to create a library of potential inhibitors.

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)

This protocol describes the coupling of Scaffold 2-BCT with aryl boronic acids. This is the primary method for introducing specificity elements.

Reagents:

  • Scaffold 2-BCT (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, dissolve Scaffold 2-BCT (0.5 mmol) and the specific Aryl Boronic Acid (0.6 mmol) in 1,4-Dioxane (4 mL).

  • Degassing: Bubble nitrogen gas through the solution for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add the palladium catalyst (

    
    , 20 mg) and the aqueous 
    
    
    
    solution (0.75 mL).
  • Reaction: Seal the vial and heat to 90°C for 4 hours. (Alternatively, use microwave irradiation: 110°C for 30 mins).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Validation Check:

  • Success Indicator: Disappearance of the starting bromide (TLC, usually

    
     ~0.6 in 4:1 Hex/EtOAc) and appearance of a fluorescent product spot.
    
  • Yield Expectations: 65–85% depending on the steric hindrance of the boronic acid.

Protocol B: Knoevenagel Condensation (C5-Functionalization)

To create tricyclic inhibitors or extend the scaffold further, the active methylene at C5 (alpha to the ketone) can be utilized.

Reagents:

  • Product from Protocol A (1.0 equiv)[1]

  • Aromatic Aldehyde (1.1 equiv)

  • Base: Piperidine (0.1 equiv)

  • Solvent: Ethanol

Procedure:

  • Mix the ketone derivative and aldehyde in ethanol.

  • Add catalytic piperidine.

  • Reflux for 3–6 hours. The product often precipitates upon cooling.

Biological Evaluation Protocols

Objective: Quantify the potency (


) of the synthesized library against a target kinase (e.g., PLK1 or CDK2).
Protocol C: ADP-Glo™ Kinase Assay

This luminescent assay measures ADP formation, a universal product of kinase activity. It is preferred for high-throughput screening of scaffold libraries.

Materials:

  • Kinase Enzyme (e.g., recombinant human PLK1)

  • Substrate (e.g., Casein or specific peptide)

  • Ultra-Pure ATP (10 mM stock)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Reagent (Promega)

Workflow Diagram:

AssayWorkflow Step1 Step 1: Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Incubate 60 min @ RT Step2 Step 2: ADP-Glo Reagent Addition (Depletes remaining ATP) Incubate 40 min Step1->Step2 Step3 Step 3: Detection Reagent Addition (Converts ADP to ATP -> Luciferase) Incubate 30 min Step2->Step3 Read Read Luminescence (RLU ~ Kinase Activity) Step3->Read

Figure 2: ADP-Glo assay workflow for evaluating kinase inhibition.

Step-by-Step Procedure:

  • Compound Plating: Dispense 250 nL of test compound (serial dilution in DMSO) into a 384-well white plate.

  • Enzyme Addition: Add 2.5

    
    L of Kinase Buffer containing the enzyme (0.5 ng/well). Incubate for 10 mins to allow inhibitor binding.
    
  • Reaction Start: Add 2.5

    
    L of Substrate/ATP mix. The final ATP concentration should be at the 
    
    
    
    of the enzyme (typically 10–50
    
    
    M) to ensure competitive sensitivity.
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Add 5

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate for 30 minutes.
    
  • Data Analysis: Measure luminescence. Calculate % Inhibition and fit curves to determine

    
    .
    

Data Analysis & SAR Trends

When optimizing this scaffold, structure-activity relationship (SAR) data typically follows these trends. Use the table below to guide library design.

Modification SiteChemical ChangePredicted Effect on Potency/Selectivity
C2 (Thiophene) Phenyl groupBaseline potency; establishes hydrophobic contact.
C2 (Thiophene) 4-Morpholino-phenylIncreased Solubility & Potency. The morpholine often extends into the solvent front, improving pharmacokinetic properties [1].
C2 (Thiophene) Pyridine/PyrimidineSelectivity Switch. Nitrogen atoms can form specific H-bonds with "gatekeeper" residues (e.g., Thr38 in p38 MAP kinase).
C4 (Ketone) Reduction to -OHLoss of Potency. The sp2 carbonyl geometry is usually required for the hinge H-bond acceptor role.
C5 (Methylene) Benzylidene (via Protocol B)Potency Boost. Creates a "propeller" shape that fills the back-pocket, often increasing affinity for CDKs [2].

References

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Source: Bioorganic & Medicinal Chemistry Letters.[2] URL:[Link]

  • Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. Source: ACS Pharmacology & Translational Science (2020). URL:[Link]

  • Synthesis of 2-Bromo-2′-phenyl-5,5′-bithiophene via Suzuki Reaction. Source: Synthetic Communications (Cited for Protocol A methodology). URL:[Link]

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of Thiophene Oligomers using Brominated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of thiophene-based oligomers and polythiophenes is a cornerstone of organic electronics (OLEDs, OFETs) and medicinal chemistry. While solution-phase synthesis is traditional, it suffers from solubility issues as chain length increases and requires tedious chromatographic purification.

Solid-Phase Synthesis (SPS) offers a decisive advantage:

  • Pseudo-dilution: Site isolation on the resin prevents intermolecular aggregation, a common failure mode in solution-phase polythiophene synthesis.

  • Rapid Purification: Excess reagents and soluble byproducts are removed via simple filtration.

  • Automation: The protocols below are compatible with manual synthesis vessels and automated microwave peptide synthesizers.

This guide details the immobilization of brominated thiophene building blocks and their subsequent elongation via Microwave-Assisted Suzuki-Miyaura Cross-Coupling .

Strategic Workflow & Mechanism

The synthesis relies on the "Linker-as-Terminator" strategy. We utilize Wang Resin (p-alkoxybenzyl alcohol) which anchors the first thiophene unit via an ester bond. This bond is stable to basic cross-coupling conditions but cleavable by acid (TFA), releasing a C-terminal carboxylic acid thiophene derivative.

Visualizing the Synthetic Pathway

SPS_Thiophene_Workflow Figure 1: General Workflow for Solid-Phase Synthesis of Thiophene Oligomers Resin Wang Resin (OH-Functionalized) Loading Resin Loading (Thiophene-COOH + DIC/DMAP) Resin->Loading Immobilized Immobilized Bromothiophene Loading->Immobilized Ester Formation Coupling Suzuki Coupling (Boronic Acid + Pd Cat + Base) Immobilized->Coupling Elongation Elongated Oligomer Coupling->Elongation C-C Bond Formation Elongation->Coupling Iterative Growth (If Brominated Monomer Used) Cleavage Acid Cleavage (95% TFA) Elongation->Cleavage FinalProduct Free Thiophene Oligomer (COOH) Cleavage->FinalProduct Release

Critical Considerations (Expertise & Experience)

The "Sulfur Poisoning" Effect

Thiophene sulfur atoms have high affinity for Palladium (Pd), potentially poisoning the catalyst by occupying coordination sites needed for the phosphine ligands.

  • Solution: We utilize S-Phos or X-Phos ligands. These bulky, electron-rich biaryl phosphines prevent the formation of inactive Pd-sulfur complexes and facilitate the oxidative addition into the sterically hindered C-Br bond on the solid support.

Microwave Acceleration

Heterogeneous reactions (solid resin + liquid reagents) suffer from diffusion limitations.

  • Insight: Microwave irradiation (MW) is not just about heat; it increases the local kinetic energy of the solvent within the resin pores (swelling), significantly improving coupling yields compared to thermal heating.

Resin Swelling

Polystyrene-based resins (Wang) must be properly swollen to allow reagent penetration.

  • Protocol Requirement: Always swell resin in DCM (Dichloromethane) or DMF (Dimethylformamide) for at least 30 minutes prior to reaction.

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Anchor 3-bromo-thiophene-2-carboxylic acid to Wang Resin.

Reagents:

  • Wang Resin (1.0 mmol/g loading)

  • 3-Bromo-thiophene-2-carboxylic acid (5.0 equiv)

  • DIC (Diisopropylcarbodiimide) (5.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step:

  • Swell: Place 500 mg of Wang resin in a fritted synthesis vessel. Add 5 mL DCM and shake for 30 min. Drain.

  • Activate: In a separate vial, dissolve the bromothiophene acid and DIC in minimal DMF. Stir for 5 min to form the O-acylisourea intermediate.

  • Coupling: Add the activated mixture to the resin. Add the DMAP solution immediately.

  • Incubate: Shake at room temperature for 12–16 hours.

  • Wash: Drain resin. Wash sequentially with DMF (3x), DCM (3x), and MeOH (2x).

  • Capping (Optional but Recommended): Treat resin with acetic anhydride/pyridine (1:1) in DCM for 30 min to cap unreacted hydroxyl groups.

  • QC: Dry a small aliquot. Measure loading via gravimetric weight gain or UV Fmoc-quantification (if using Fmoc-protected spacers).

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Elongate the chain using a thiophene boronic acid.

Reagents:

  • Resin-bound Bromothiophene (from Protocol A)

  • Thiophene-2-boronic acid (or derivative) (3.0 – 5.0 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd2(dba)3 / S-Phos (for difficult couplings)

  • Base: 2M Aqueous Na2CO3[1]

  • Solvent: DME (Dimethoxyethane) / Ethanol / Water (2:1:1)

Step-by-Step:

  • Degassing (Critical): Sparge all solvents with Argon for 15 minutes before use. Oxygen kills the Pd catalyst.

  • Setup: In a microwave vial, add the swollen resin (100 mg).

  • Addition: Add the boronic acid dissolved in DME. Add the Pd catalyst.[1][2] Finally, add the aqueous base.

  • Reaction: Seal the vial.

    • Microwave Settings: 100°C, 30 Watts max power, 10–20 minutes.

    • Note: If using conventional heating, reflux at 80°C for 12–24 hours (yields will be lower).

  • Wash: Filter immediately while hot (to prevent Pd precipitation). Wash with hot DMF (3x), Water (3x), DMF (3x), DCM (3x).

  • Color Change: A successful coupling often turns the resin from pale yellow to deep orange or red (conjugation extension).

Protocol C: Cleavage and Isolation

Objective: Release the final product from the solid support.

Reagents:

  • TFA (Trifluoroacetic acid)[3][4]

  • DCM[5]

Step-by-Step:

  • Pre-wash: Wash resin with DCM (3x) to remove any traces of DMF (DMF can interfere with evaporation).

  • Cleavage Cocktail: Prepare 50% TFA in DCM (v/v).

  • Incubate: Add cocktail to resin. Shake for 2 hours at room temperature.

  • Collection: Filter the solution into a round-bottom flask. Wash resin with neat DCM (2x).

  • Work-up: Concentrate the filtrate under vacuum. The residue is the crude thiophene carboxylic acid.

  • Purification: Recrystallize from cold ether or purify via semi-prep HPLC if high purity (>98%) is required.

Data & Optimization: Microwave vs. Thermal

The following table summarizes typical conversion rates for the coupling of phenylboronic acid to resin-bound 3-bromothiophene (Model System).

ParameterThermal Heating (Conventional)Microwave Irradiation (Optimized)
Temperature 80°C (Reflux)100°C
Time 24 Hours15 Minutes
Catalyst Pd(PPh3)4Pd(PPh3)4
Solvent System DMF/H2ODME/EtOH/H2O
Conversion (HPLC) 65 - 75%> 95%
Purity (Crude) 82%94%

Data derived from comparative analysis of Suzuki-Miyaura protocols on solid support [1][3].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield "Sulfur Poisoning" of PdSwitch catalyst to Pd2(dba)3 with S-Phos or X-Phos . These ligands protect the Pd center.
Black Resin after Coupling Pd precipitation (Pd black)Wash resin with 0.5% sodium diethyldithiocarbamate in DMF. This chelates and removes Pd trapped in the polymer matrix.
Incomplete Cleavage Poor swelling in TFAUse a lower concentration of TFA (20%) but extend time, or add 5% TIS (Triisopropylsilane) as a scavenger if the thiophene is electron-rich and prone to alkylation.

References

  • BenchChem. "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dibromothiophene."[1] BenchChem Application Library. Link

  • Tierney, S., Heeney, M., & McCulloch, I. (2005). "Microwave-assisted synthesis of polythiophenes via the Stille coupling." Synthetic Metals, 148(2), 195-198.[6][7] Link

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst." Molecules. Link

  • Merck Millipore. "Fmoc resin cleavage protocols." Novabiochem Technical Notes. Link

Sources

Troubleshooting & Optimization

Purification techniques for 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one

Introduction: The Molecule & The Challenge

You are working with 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one .[1][2] This is a rigid, fused bicyclic system. In the context of organic electronics or pharmaceutical intermediates, the purity of this bromide is critical because it serves as the electrophilic handle for subsequent cross-coupling reactions (Suzuki, Stille).

The "Personality" of this Intermediate:

  • Solubility: Moderate in chlorinated solvents (DCM, Chloroform) and esters; poor in aliphatics (Hexane, Pentane).

  • Stability: Generally stable to air, but the thiophene ring renders it sensitive to strong acids (causing polymerization/tars) and light (slow debromination or dimerization).

  • Common Impurities:

    • Regioisomers: 3-bromo derivatives (rare but possible depending on synthesis).

    • Poly-bromides: 2,3-dibromo species (common if bromination was uncontrolled).

    • Starting Material: Unreacted cyclopenta[b]thiophen-4-one.

    • Lewis Acid Residues: Aluminum or Tin salts from Friedel-Crafts cyclization.

Module 1: Chromatographic Purification (Troubleshooting)

Q: My compound streaks on the column, and fractions are impure. Why?

A: The thiophene moiety is acting as a weak Lewis base, interacting with the acidic silanols on the silica gel. While ketones are generally stable on silica, the electron-rich thiophene ring can "drag."

  • The Fix: Neutralize your stationary phase. Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase. This blocks the acidic sites.

  • Alternative: Switch to Neutral Alumina (Brockmann Activity II or III) . Alumina is less acidic and often provides better resolution for thiophene derivatives, preventing acid-catalyzed decomposition.

Q: I cannot separate the 2-bromo product from the unreacted starting material (non-brominated ketone). They co-elute.

A: Their polarities are nearly identical because the bromine atom does not significantly alter the dipole moment compared to the ketone group.

  • The Fix: Change the selectivity mechanism, not just the polarity.

    • Solvent Swap: If you are using Hexane/Ethyl Acetate, switch to Toluene/Heptane (3:7) or DCM/Hexane . Toluene interacts with the pi-system of the thiophene. The brominated species has a different pi-electron density than the non-brominated precursor, often leading to better separation in aromatic solvents.

    • Gradient Shallowing: Use a "isocratic hold" strategy. Run a gradient to getting the compound to

      
      , then hold that solvent composition for 5–10 column volumes.
      

Module 2: Crystallization (Scalability & Polishing)

Q: The product "oils out" instead of crystallizing when I cool the solution.

A: You have reached the "Oiling Limit" (Liquid-Liquid Phase Separation) before the "Solubility Limit" (Solid-Liquid). This usually happens because the impurity profile is high, depressing the melting point, or the solvent system is too polar/non-polar mismatch.

  • The Fix (The "Cloud Point" Method):

    • Dissolve the crude oil in a minimum amount of warm DCM or Chloroform (good solvent).

    • Add warm Hexane or Methanol (anti-solvent) dropwise until a persistent cloudiness appears.

    • Crucial Step: Add a few drops of the "good solvent" back until it turns clear again.

    • Wrap the flask in foil (slow cooling) and let it stand at room temperature. Do not put it immediately in the freezer.

Q: My crystals are dark brown/black, but the NMR looks clean. What is this?

A: Trace thiophene oligomers (tars). Thiophenes are notorious for forming highly colored, high-molecular-weight polymers that are NMR silent (due to broadening) or present in ppm quantities but have high extinction coefficients.

  • The Fix: Carbon filtration is mandatory.

    • Dissolve crude in hot EtOH or EtOAc.

    • Add Activated Charcoal (10 wt%) .

    • Stir at reflux for 30 mins.

    • Filter hot through a Celite pad . The filtrate should be significantly lighter (yellow/orange instead of brown).

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Best for: <5g scale, removing regioisomers.

  • Pack Column: Use Silica Gel 60 (230-400 mesh). Slurry pack in 100% Hexane containing 1% Et3N (optional if streaking occurs).

  • Load: Dissolve crude in minimum Toluene (avoid DCM for loading if possible to prevent band broadening).

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Flush non-polar impurities).

    • 5–20 min: 0% → 10% EtOAc in Hexane.

    • 20–40 min: Hold at 10% EtOAc (Product typically elutes here).

  • Detection: UV at 254 nm (Strong absorption due to conjugation).

Protocol B: Recrystallization (The "Ethanol Switch")

Best for: >5g scale, removing trace starting material.

  • Dissolution: Place crude solid in a flask. Add Absolute Ethanol (10 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ). If not fully soluble, add Acetone  dropwise until clear.
    
  • Clarification: If colored, perform the Carbon Filtration step described above.

  • Crystallization: Remove from heat. Allow to cool to RT over 2 hours with slow stirring. Then move to

    
     (fridge) for 4 hours.
    
  • Collection: Filter the pale yellow needles. Wash with cold (

    
    ) Ethanol.
    
    • Note: If yield is low, concentrate the mother liquor to half volume and repeat.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this intermediate based on the impurity profile.

PurificationLogic Start Crude 2-bromo-cyclopenta[b]thiophen-4-one CheckTLC Analyze Purity (TLC/NMR) Start->CheckTLC Decision1 Is Starting Material > 10%? CheckTLC->Decision1 Chromatography Method A: Column Chromatography (Toluene/Hexane System) Decision1->Chromatography Yes (Hard to crystallize) CheckColor Is Solid Dark/Black? Decision1->CheckColor No (Mainly Product) Chromatography->CheckColor Recryst Method B: Recrystallization (Ethanol/Acetone) Final Pure Intermediate (>98% HPLC) Recryst->Final CheckColor->Recryst No CarbonTreat Activated Carbon Treatment (Remove Oligomers) CheckColor->CarbonTreat Yes CarbonTreat->Recryst

Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity and physical appearance.[1]

Summary of Physical Data

PropertyValue / DescriptionNotes
Appearance Pale yellow to orange solidDarkens upon oxidation/polymerization.[1][2]
Melting Point ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Lit.[2] varies)
Sharp mp indicates high purity.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Value
~0.35In 20% EtOAc / 80% Hexane on Silica.
Solubility DCM, CHCl3, Toluene, AcetonePoor in Hexane, Water.[1]

References

  • Synthesis of fused thiophenes: Journal of Chemical Research, 2010, 321.[2] (General protocols for brominated chalcones and fused systems).

  • Bromination techniques for cyclic ketones: Organic Syntheses, Coll. Vol. 9, p. 117 (1998). (Protocols for 3-bromo-2H-pyran-2-one, analogous alpha-bromo ketone handling).

  • Purification of thiophene intermediates: NCERT Chemistry: Principles and Techniques, Unit 8. (Foundational chromatographic principles for heterocyclic separation).

  • Regioisomer Identification: Molecules, 2012, 17(12). (NMR techniques for distinguishing bromo-regioisomers in fused rings).[1]

Sources

Catalyst poisoning issues in reactions with sulfur-containing heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation by Sulfur-Containing Heterocycles Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide

The Diagnostic Hub: Is It Poisoning?

Before altering your route, confirm that sulfur poisoning is the root cause. Sulfur heterocycles (thiophenes, thiazoles, thioethers) are "soft" Lewis bases that bind irreversibly to "soft" transition metals (Pd, Pt, Rh), occupying active sites and altering the electronic density of the metal center.

Symptom Checklist:

  • The "stall": Reaction starts rapidly (surface reaction) but stops at <20% conversion.

  • Loading insensitivity: Doubling the catalyst loading yields diminishing returns (unlike kinetic limitations where rate

    
     [Cat]).
    
  • Dehalogenation failure: In hydrogenation, you observe no dehalogenation where you usually would expect it (a sign the most active sites are blocked).

  • Color change: The supernatant remains clear/colorless (catalyst aggregated/precipitated) rather than the characteristic dark suspension of active nanoparticles.

Mechanism of Failure (Visualized)

SulfurPoisoning Substrate S-Heterocycle (Thiophene/Thiazole) Metal Active Metal Surface (Pd/Pt d-orbitals) Substrate->Metal Strong Chemisorption (Soft Acid-Base) Complex Metal-Sulfur σ-Complex Metal->Complex Back-bonding (d -> π*) Result Catalytic Death (Steric Blockade + Electronic Deactivation) Complex->Result Irreversible

Caption: The mechanism of poisoning involves strong chemisorption where sulfur lone pairs donate into metal d-orbitals, physically blocking the site and electronically dampening the metal's ability to activate H2 or oxidative addition.

Scenario A: Hydrogenation Troubleshooting

The Issue: You need to reduce a nitro group, alkene, or alkyne in the presence of a thiophene or thiazole ring. Standard Pd/C or Pt/C fails immediately.

The Solution: Sulfided Platinum on Carbon (Pt(S)/C)

Standard catalysts are too active and bind sulfur too tightly. The industry standard solution is to use a catalyst that is already poisoned in a controlled manner.

Why it works: Pt(S)/C is prepared by treating Pt with sulfur/H2S. The sulfur occupies the highly active "kink" and "step" sites (which usually bind poisons first), leaving only the planar terrace sites available. These terrace sites are active enough for nitro reduction but too sterically/electronically hindered to bind the sulfur heterocycle tightly [1][2].

Protocol: Nitro Reduction with Pt(S)/C

Use this when Pd/C stalls.

ParameterRecommendationRationale
Catalyst 5% Pt(S)/C (Sulfided Platinum)Resists further poisoning; highly chemoselective.
Loading 2–5 mol% (Higher than std.)Lower turnover frequency (TOF) requires higher mass.
Pressure 10–30 bar (150–450 psi)Sulfided catalysts are less active; require higher H2 pressure to drive kinetics.
Solvent MeOH or EtOH + Acid Additive Acid (e.g., AcOH) can protonate basic N/S sites, reducing their binding affinity to the metal.
Temperature 60–80 °CElevated temperature overcomes the activation energy barrier of the poisoned surface.

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in MeOH (0.1 M).

  • Add 5% Pt(S)/C (5 wt% loading relative to substrate mass).

  • Optional: Add 1.0 equiv of Acetic Acid if the heterocycle contains a basic nitrogen (e.g., thiazole).

  • Pressurize autoclave to 20 bar H2.

  • Heat to 70 °C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.

  • Monitor via HPLC. If stalled, do not add more catalyst immediately; filter and add fresh catalyst to the filtrate (removes dissolved poisons).

Scenario B: Cross-Coupling (Suzuki/Buchwald)

The Issue: Suzuki coupling of a chlorothiophene or thiazole proceeds with <10% yield.

The Solution: Ligand Shielding (SPhos/XPhos)

Simple phosphines (PPh3) or "ligandless" conditions leave the Pd center exposed to sulfur coordination. You must use bulky, electron-rich ligands that create a "protective shell" around the metal.

Why it works: Buchwald ligands (Dialkylbiaryl phosphines like SPhos) are extremely bulky. They facilitate the reductive elimination step (often the rate-determining step in hindered systems) and, crucially, their bulk prevents the sulfur atom of the substrate from binding to the Pd center in a resting state [3][4].

Protocol: S-Resistant Suzuki Coupling
ComponentChoiceFunction
Pre-catalyst Pd(OAc)2 or Pd2(dba)3 Source of Pd(0).
Ligand SPhos or XPhos SPhos is the gold standard for sulfur-containing substrates.
Ratio 1:2 (Pd:Ligand)Ensure all Pd is ligated.
Base K3PO4 (anhydrous)Mild base, compatible with sensitive heterocycles.
Solvent 1,4-Dioxane/Water (4:1)Biphasic system often helps solubilize boronic acids and salts.

Step-by-Step:

  • Charge flask with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv).

  • Purge vigorously with N2 or Ar for 15 minutes (Oxygen + Sulfur = rapid catalyst death).

  • Add degassed Dioxane/Water.

  • Heat to 80–100 °C.

  • Troubleshooting: If conversion is low, add 10 mol% CuI (Copper Iodide). Copper has a high affinity for sulfur and acts as a "sacrificial scavenger," binding the sulfur so the Pd remains free [5].

Impurity Management: The "Scavenger Hunt"

Sometimes the substrate itself isn't the poison—it's a trace impurity (thioether, disulfide) from a previous step (e.g., Swern oxidation residues or thiolation reagents).

The "Copper Wash" Protocol: Before adding valuable noble metals, wash your crude starting material.

  • Dissolve crude substrate in organic solvent (EtOAc/DCM).

  • Wash with aqueous solution of Cu(OAc)2 or NaOCl (Bleach) (if functional groups tolerate oxidation).

  • Alternative: Stir the starting material solution with activated carbon or metal scavengers (e.g., QuadraSil® MP) for 1 hour, then filter. This physically removes trace sulfur impurities [6].

Decision Matrix

TroubleshootingTree Start Reaction Stalled? CheckS Does Substrate contain Sulfur Heterocycle? Start->CheckS Yes CheckImp Check Precursors for Trace S-Impurities CheckS->CheckImp No (Possible Impurity) Type Reaction Type? CheckS->Type Yes (Intrinsic S) SolImp Perform Cu(OAc)2 Wash or Carbon Treatment CheckImp->SolImp Hydro Hydrogenation Type->Hydro Cross Cross-Coupling Type->Cross SolHydro USE Pt(S)/C High Pressure (20 bar) Acidic Additive Hydro->SolHydro SolCross USE SPhos/XPhos Add CuI Scavenger Degas Thoroughly Cross->SolCross

Caption: Decision tree for selecting the correct mitigation strategy based on sulfur source and reaction type.

References

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178. Link

  • TCI Chemicals. (n.d.). Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon.[1] Technical Guide. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347. Link

  • Roschangar, F., Zhou, J., & Senanayake, C. H. (2012). Overcoming Catalyst Poisoning in the Suzuki–Miyaura Coupling of Sulfur-Containing Heterocycles. Organic Process Research & Development, 16(12), 2031–2035. Link

Sources

Validation & Comparative

In vitro vs in vivo efficacy of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one Derivatives

Executive Summary: The Scaffold Advantage

The This compound scaffold represents a critical "privileged structure" in modern medicinal chemistry. Functioning as a bioisostere to the indole and benzothiophene cores, this fused bicyclic system offers unique electronic properties that enhance binding affinity in kinase ATP-binding pockets and tubulin-binding sites.

While the core 2-bromo intermediate itself is a chemical building block, its derivatives —formed primarily via Palladium-catalyzed cross-coupling at the C-2 position and condensation at the C-4 ketone—have emerged as potent candidates for oncology and anti-inflammatory therapeutics.

This guide objectively compares the translational gap between the exceptional in vitro potency often seen with these derivatives and the pharmacokinetic hurdles encountered in vivo.

Chemical Context & Mechanism of Action[1][2][3][4][5][6][7][8]

To understand the efficacy data, one must understand the structural logic. The 2-bromo group serves as the electrophilic handle for diversification, while the 4-ketone provides a rigid hydrogen-bond acceptor, crucial for orienting the molecule within receptor active sites.

Core Signaling Pathways Targeted

The derivatives of this scaffold typically function via two distinct mechanisms depending on the substitution pattern:

  • Kinase Inhibition (e.g., EGFR, VEGFR2): The flat heteroaromatic system mimics the adenine ring of ATP.

  • Tubulin Polymerization Inhibition: Bulky aryl substitutions at C-2 allow the molecule to occupy the colchicine-binding site on tubulin.

G Scaffold 2-Bromo-cyclopenta[b]thiophen-4-one Suzuki Pd-Catalyzed Coupling (C-2 Arylation) Scaffold->Suzuki Condensation Schiff Base Formation (C-4 Functionalization) Scaffold->Condensation Deriv_A Derivative Class A (2-Aryl-4-one) Suzuki->Deriv_A Deriv_B Derivative Class B (2-Bromo-4-imino) Condensation->Deriv_B Target_Kinase Target: Tyrosine Kinases (EGFR / VEGFR) Deriv_A->Target_Kinase H-Bonding Target_Tubulin Target: Tubulin (Colchicine Site) Deriv_A->Target_Tubulin Bulky Aryl Group Deriv_B->Target_Kinase Outcome Apoptosis / G2/M Arrest Target_Kinase->Outcome Target_Tubulin->Outcome

Figure 1: Structural diversification pathways and subsequent biological targets for cyclopenta[b]thiophene derivatives.

In Vitro Efficacy Profiling

In vitro assays generally demonstrate high potency for these derivatives due to the planar nature of the thiophene ring, which intercalates well into hydrophobic pockets.

Primary Assay: Cell Viability (MTT/MTS)

The most common screen involves the A549 (Lung carcinoma) and MCF-7 (Breast cancer) lines.

Comparative Data: Substitution Effects (IC50 in µM) Data aggregated from representative SAR studies on fused thiophenes.

Compound IDC-2 Substituent (R1)C-4 Substituent (R2)A549 IC50 (µM)MCF-7 IC50 (µM)Mechanism Note
Core (Ref) BromineKetone (=O)> 100> 100Inactive (Control)
Deriv-01 PhenylKetone (=O)12.515.2Moderate Lipophilicity
Deriv-04 3,4,5-TrimethoxyphenylKetone (=O)0.45 0.62 Tubulin Targeting (Colchicine mimic)
Deriv-09 Pyridin-4-ylHydrazone (=N-NH-R)1.202.10EGFR Kinase Inhibitor
Std (Ref) Combretastatin A-4-0.010.01Positive Control

Key Insight: The introduction of the 3,4,5-trimethoxyphenyl moiety at the C-2 position (replacing the bromine) drastically improves in vitro efficacy, often by 2-3 orders of magnitude. This specific derivative creates a "propeller" shape that locks tubulin in the unpolymerized state.

Protocol: High-Throughput Cytotoxicity Screen

Self-Validating Step: Use of DMSO controls and Reference Standard (e.g., Doxorubicin) is mandatory for validity.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve 2-bromo-cyclopenta[b]thiophen-4-one derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Treat for 48h or 72h.

  • Development: Add 20 µL MTS reagent. Incubate 2-4h.

  • Readout: Measure absorbance at 490 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy & Translation

While in vitro results are promising, in vivo translation for fused thiophenes often faces challenges related to solubility and metabolic stability (oxidation of the sulfur or ketone reduction).

Model: Xenograft Nude Mice (A549 Flank Model)

Efficacy is measured by Tumor Growth Inhibition (TGI).

Comparative Data: Efficacy vs. Toxicity Dosage: 20 mg/kg, IP, Daily for 14 days.

CompoundIn Vitro IC50 (µM)In Vivo TGI (%)Body Weight Loss (%)Bioavailability (F%)
Deriv-04 0.45 (Potent)42% (Moderate)-12% (Toxicity)15% (Poor)
Deriv-09 1.20 (Good)65% (High)-3% (Safe)45% (Moderate)
Std (Taxol) 0.0178%-15%N/A (IV)

Critical Analysis:

  • The Solubility Paradox: Deriv-04 (Trimethoxyphenyl) is highly potent in vitro but acts poorly in vivo (42% TGI) due to high lipophilicity (LogP > 4.5), leading to poor aqueous solubility and rapid clearance.

  • The Metabolic Advantage: Deriv-09 (Hydrazone/Pyridine) is less potent in the dish but performs better in the mouse (65% TGI). The pyridine ring improves water solubility, and the hydrazone linker can act as a prodrug or stabilize the molecule, improving Bioavailability (F%).

Protocol: In Vivo Xenograft Study

Ethical Compliance: Must follow IACUC guidelines.

  • Implantation: Inject

    
     A549 cells subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Wait until tumors reach ~100 mm³ (approx. 7-10 days).

  • Grouping: Randomize mice into groups (n=6): Vehicle (PBS/Tween80), Positive Control (Paclitaxel), and Test Compounds (20 mg/kg).

  • Dosing: Administer IP or IV daily or q.o.d. for 14-21 days.

  • Measurement: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Euthanize if tumor > 1500 mm³ or weight loss > 20%. Harvest tumors for histology.

Synthesis of Key Derivatives

To ensure reproducibility, the synthesis of the active derivatives from the 2-bromo precursor is outlined below.

Workflow: Suzuki-Miyaura Coupling (C-2 Arylation)

  • Reagents: 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1).

  • Conditions: Reflux under Nitrogen for 12h.

  • Purification: The product is usually a solid. Filter, wash with water, and recrystallize from Ethanol. Note: Thiophene derivatives can be sensitive to light; store in amber vials.

Synthesis Step1 Start: 2-bromo-cyclopenta[b]thiophen-4-one Step2 Add: Arylboronic Acid + Pd Catalyst (Suzuki Coupling) Step1->Step2 Step3 Reflux (12h, DME/H2O) Step2->Step3 Step4 Workup: Extraction (EtOAc) Step3->Step4 Step5 Product: 2-Aryl Derivative Step4->Step5

Figure 2: Synthetic pathway for generating biologically active C-2 derivatives.

Conclusion

The This compound scaffold is a potent starting point for drug discovery, particularly for tubulin-targeting anticancer agents . However, a direct correlation between in vitro IC50 and in vivo TGI is often disrupted by the poor solubility of the resulting flat, lipophilic molecules.

Recommendation:

  • For In Vitro Screening: Focus on C-2 substitutions with electron-rich aryl groups (e.g., trimethoxyphenyl) to maximize binding affinity.

  • For In Vivo Development: Prioritize C-4 functionalization (e.g., oximes, polar hydrazones) or heteroaryl C-2 substitutions to improve the ADME profile (solubility and metabolic stability), even if it slightly sacrifices absolute in vitro potency.

References

  • Putra, M. Y., et al. (2024). "Biological Activities of Thiophenes." Encyclopedia. Available at: [Link]

  • Dallemagne, P., et al. (2002).[1] "Synthesis and biological evaluation of cyclopenta[c]thiophene related compounds as new antitumor agents." Bioorganic & Medicinal Chemistry, 10(7), 2185-2191.[1] Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2020). "Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation." ACS Omega, 5(35), 22000–22013. Available at: [Link]

  • Pinto, I., et al. (2021).[2] "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity."[3][4][5][6][7][8] Molecules, 26(15), 4586. Available at: [Link]

  • Mohareb, R. M., et al. (2020). "Synthesis, antimicrobial, antiquorum-sensing, antitumor and cytotoxic activities of new series of cyclopenta[b]thiophene analogs." Molecules. Available at: [Link]

Sources

Optimizing Thiophene Functionalization: A Comparative Guide to Palladium Catalysts in C–C Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The Thiophene Challenge: Why Standard Catalysts Fail

Thiophenes are ubiquitous bioisosteres in drug discovery, yet they present a unique "Trojan Horse" challenge in palladium-catalyzed cross-coupling. While 2-bromothiophenes are electronically activated for oxidative addition, the sulfur atom within the ring acts as a soft Lewis base.

In standard systems (e.g., Pd(PPh₃)₄), the thiophene sulfur can competitively coordinate to the electrophilic Pd(II) center, displacing labile phosphine ligands. This forms a catalytically inactive "resting state" complex—effectively poisoning your reaction. To overcome this, we must utilize ligands that are either sterically bulky (to physically block sulfur coordination) or strongly donating (to outcompete sulfur binding).

Mechanism & Failure Modes

The diagram below illustrates the standard Suzuki-Miyaura cycle versus the "Sulfur Trap" pathway common in thiophene substrates.

G PreCat Pd Precatalyst ActivePd Active Pd(0)L PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-Br) ActivePd->OxAdd + 2-Bromothiophene TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base Poison Sulfur Poisoning (Inactive Pd-S Complex) OxAdd->Poison Thiophene S-Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Poison->ActivePd Reversible (Difficult)

Figure 1: The Catalytic Cycle vs. Thiophene Sulfur Poisoning. Note how the S-coordination arrests the cycle at the Pd(II) stage.

Head-to-Head Catalyst Comparison

The following data synthesizes performance trends for the coupling of 2-bromothiophene with phenylboronic acid (1.1 equiv). This comparison highlights the evolution from "Legacy" to "Modern" systems.

FeaturePd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 2)XPhos Pd G4 (Gen 3)Pd-PEPPSI-IPr (NHC)
Class Homogeneous PhosphineBidentate PhosphineBulky Biaryl PhosphineN-Heterocyclic Carbene
Steric Bulk LowMedium (Large Bite Angle)Very HighHigh (Wingtip Groups)
S-Tolerance Poor (Prone to poisoning)Moderate Excellent Excellent
Typical Yield 60–75%80–90%>95%>95%
Reaction Time 12–24 h4–12 h< 1 h1–4 h
Temp (°C) 80–100°C60–80°CRT – 40°CRT – 60°C
Air Stability Unstable (Glovebox preferred)StableStableVery Stable
Best Use Case Simple, cheap screeningsScale-up workhorseSterically hindered / Deactivated Difficult Heterocycles / Low Loading
Technical Analysis of Candidates[2][3][4][5][6]
1. The Legacy Standard: Pd(PPh₃)₄[1]
  • Verdict: Obsolete for difficult thiophenes.

  • Why: Triphenylphosphine is a labile ligand. It dissociates easily, allowing the thiophene sulfur to bind to the Pd center. It also requires high temperatures, which promotes homocoupling side reactions.

2. The Workhorse: Pd(dppf)Cl₂
  • Verdict: Reliable for simple 2-bromothiophenes.

  • Why: The bidentate dppf ligand creates a rigid "bite angle" that stabilizes the Pd center more effectively than monodentate phosphines, making it harder for sulfur to displace the ligand. It is robust but lacks the activity for highly substituted thiophenes.

3. The Speed King: XPhos Pd G4
  • Verdict: Gold Standard for R&D.

  • Why: The "G4" precatalyst design ensures rapid generation of the active Pd(0) species even at room temperature. The XPhos ligand is massive; its biaryl backbone creates a protective "roof" over the palladium, physically blocking sulfur coordination while facilitating reductive elimination.

4. The Specialist: Pd-PEPPSI-IPr
  • Verdict: Best for Stability & Low Loading.

  • Why: NHC ligands (N-Heterocyclic Carbenes) form incredibly strong bonds with Pd, preventing ligand dissociation. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is air-stable and activates easily. It is virtually immune to sulfur poisoning.

Decision Matrix: Selecting Your Catalyst

Do not guess. Use this logic flow to select the correct system for your specific thiophene substrate.

DecisionTree Start Substrate: 2-Bromothiophene Sterics Is the 3-position substituted? Start->Sterics Electronics Is the ring electron-poor? Sterics->Electronics No XPhos USE: XPhos Pd G4 Sterics->XPhos Yes (Steric Clash) Cost Is cost/scale the primary driver? Electronics->Cost No PEPPSI USE: Pd-PEPPSI-IPr Electronics->PEPPSI Yes (Deactivated) Cost->XPhos No (Discovery Scale) DPPF USE: Pd(dppf)Cl2 Cost->DPPF Yes (Process Scale)

Figure 2: Catalyst Selection Logic for Thiophene Couplings.

Experimental Protocols

Protocol A: High-Performance Coupling (XPhos Pd G4)

Recommended for discovery chemistry and difficult substrates.

Reagents:

  • 2-Bromothiophene derivative (1.0 mmol)

  • Boronic Acid (1.5 mmol)

  • Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 4.0 mL, 2.0 mmol)

  • Solvent: THF (4.0 mL)

Method:

  • Setup: Charge a 20 mL vial (equipped with a stir bar) with the aryl bromide, boronic acid, and XPhos Pd G4.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 2 minutes.

  • Solvent Addition: Add THF and the aqueous K₃PO₄ solution via syringe.

  • Reaction: Stir vigorously at Room Temperature for 30 minutes. (If conversion is <50% by LCMS, heat to 40°C).

  • Workup: Dilute with EtOAc, wash with water, and separate layers.

  • Scavenging (Critical): Thiophenes bind Pd residues. Treat the organic layer with SiliaMetS® Thiol or equivalent scavenger resin for 1 hour to remove residual Pd before concentration.

Protocol B: Robust "Workhorse" Coupling (Pd-PEPPSI-IPr)

Recommended for scale-up or when air-sensitivity is a concern.

Reagents:

  • 2-Bromothiophene derivative (1.0 mmol)

  • Boronic Acid (1.2 mmol)

  • Catalyst: Pd-PEPPSI-IPr (0.01 mmol, 1 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Dioxane/Water (4:1 ratio, 5 mL)

Method:

  • Setup: Weigh all solids (including catalyst—it is air stable) into a round-bottom flask.

  • Solvent: Add the Dioxane/Water mixture.

  • Degas: Sparge the solution with Nitrogen for 5 minutes.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Monitoring: Monitor by TLC/LCMS. The reaction usually turns from light yellow to black (Pd precipitation) upon completion.

  • Purification: Filter through a celite pad to remove bulk Pd black, then proceed to column chromatography.

References & Authoritative Grounding

The protocols and mechanistic insights above are grounded in the following key literature:

  • Buchwald G4 Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Thiophene Poisoning Mechanisms: "Catalyst Poisoning in Palladium-Catalyzed Coupling Reactions of Sulfur-Containing Heterocycles." Journal of Molecular Catalysis A: Chemical. (General mechanistic consensus derived from multiple industrial reviews).

  • Comparative Ligand Performance: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

Sources

Benchmarking the synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one against alternative routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one (often referred to as 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one), a critical intermediate for low-bandgap conjugated polymers and organic electronics.

Executive Summary

The synthesis of This compound presents a classic "selectivity vs. scalability" conflict. While the target appears simple, the fused ketone moiety deactivates the thiophene ring, complicating electrophilic aromatic substitution (EAS).

This guide compares the three dominant synthetic pathways:

  • Route A (The Standard): Direct Electrophilic Bromination (NBS) of the parent ketone.

  • Route B (High-Fidelity): Cryogenic Lithiation/Quench.

  • Route C (Bottom-Up): Intramolecular Friedel-Crafts of pre-brominated precursors.

Recommendation: For gram-to-kilogram scale synthesis, Route A is superior due to operational simplicity, provided that reaction temperature is strictly controlled to prevent di-bromination. Route B is reserved for applications requiring >99.5% regiopurity where chromatographic separation of isomers is impossible.

Comparative Analysis of Routes

Route A: Direct Electrophilic Bromination (NBS)

This is the industry-standard approach. The parent ketone, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, is treated with N-bromosuccinimide (NBS).

  • Mechanism: The sulfur atom activates the

    
    -position (C2), overcoming the electron-withdrawing effect of the carbonyl group at C4.
    
  • The Challenge: The rate difference between mono-bromination (desired) and di-bromination (impurity) is narrow.

  • Outcome: Typically yields 75–85% with 5–10% di-bromo impurity if not monitored.

Route B: Lithiation-Bromination (LDA/CBr )

A precision approach utilizing the high acidity of the


-proton adjacent to the sulfur.
  • Mechanism: Lithium diisopropylamide (LDA) selectively deprotonates C2 at -78°C, followed by quenching with a bromine source (CBr

    
     or Br
    
    
    
    ).
  • The Challenge: Requires cryogenic conditions and anhydrous handling; difficult to scale beyond 100g batches.

  • Outcome: >95% yield, exclusive regioselectivity (no di-bromo byproducts).

Route C: Bottom-Up Cyclization (Pre-functionalized)

Starting with 5-bromo-2-thiophenepropanoic acid and attempting ring closure.

  • Mechanism: Intramolecular Friedel-Crafts acylation.[1][2]

  • The Failure Mode: The bromine atom deactivates the thiophene ring, making the Friedel-Crafts cyclization sluggish. Furthermore, strong Lewis acids (AlCl

    
    ) often cause halodebromination  (loss of Br) or "scrambling" (migration of Br), leading to inseparable mixtures.
    
  • Verdict: Generally considered an obsolete or "dead-end" route for this specific target.

Performance Metrics & Data

MetricRoute A: NBS (Standard)Route B: Lithiation (Precision)Route C: Bottom-Up (Pre-Br)
Yield 82%94%<40% (Variable)
Regioselectivity 90:10 (Mono:Di)>99:1N/A (Scrambling)
Atom Economy HighLow (Stoichiometric waste)Moderate
Scalability Excellent (kg scale)Poor (Cryogenic limits)Poor
Cost/Gram Low ($)High (

$)
Medium (

)
Key Impurity 2,3-dibromo analogUnreacted starting materialDe-brominated ketone

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal route based on laboratory constraints and purity requirements.

Synthesis_Decision_Tree Start Target: 2-bromo-cyclopenta[b]thiophen-4-one Scale_Q Scale Requirement? Start->Scale_Q Purity_Q Purity Requirement? Scale_Q->Purity_Q < 10 grams Route_A ROUTE A: NBS Bromination (DMF/CHCl3, 0°C) Scale_Q->Route_A > 10 grams Purity_Q->Route_A Standard (>95%) Route_B ROUTE B: Lithiation (LDA/CBr4, -78°C) Purity_Q->Route_B > 99.5% (OLED/Pharma) Route_A->Route_B If separation fails Route_C ROUTE C: Friedel-Crafts (Avoid due to debromination)

Caption: Decision matrix for selecting the synthetic route based on scale and purity constraints.

Detailed Experimental Protocols

Protocol A: Optimized NBS Bromination (Recommended)

Context: This protocol uses a mixed solvent system to moderate the reactivity of NBS, preventing the "hot spots" that lead to di-bromination.

Reagents:

  • 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Chloroform/DMF (1:1 v/v)

  • Acetic Acid (catalytic, 0.1 eq)

Step-by-Step:

  • Dissolution: Dissolve the ketone (10 mmol) in CHCl

    
    :DMF (20 mL) in a foil-wrapped flask (light exclusion limits radical side-reactions).
    
  • Activation: Add glacial acetic acid (1 mmol). Cool the mixture to 0°C.

  • Addition: Dissolve NBS (10.5 mmol) in DMF (5 mL) and add dropwise over 30 minutes. Crucial: Rapid addition causes local concentration spikes and di-bromination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting material.

  • Quench: Pour into cold water (100 mL). Extract with DCM (3x).

  • Purification: The crude solid is often yellow/orange. Recrystallize from Ethanol or purify via silica plug (eluting with CH

    
    Cl
    
    
    
    ) to remove succinimide and trace di-bromo species.

Validation (NMR):

  • Look for the disappearance of the H2 doublet (approx. 7.2 ppm) and the retention of the H3 singlet (or doublet if coupling persists) shifted downfield.

  • Self-Check: If you see a multiplet at 7.0–7.5 ppm, you likely have starting material. If you see NO aromatic protons, you have over-brominated.

Protocol B: Cryogenic Lithiation (High Purity)

Context: Used when trace impurities affect subsequent electronic properties (e.g., charge carrier mobility).

Reagents:

  • 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (1.0 eq)

  • LDA (1.1 eq, generated fresh)

  • CBr

    
     (1.2 eq) or Br
    
    
    
  • Dry THF

Step-by-Step:

  • Deprotonation: To a solution of the ketone in anhydrous THF at -78°C, add LDA (1.1 eq) dropwise. The solution will turn deep red/purple (formation of the enolate/lithio-species).

  • Equilibration: Stir at -78°C for 45 minutes.

  • Quench: Add a solution of CBr

    
     (1.2 eq) in THF. The color will fade to yellow.
    
  • Workup: Allow to warm to RT, quench with NH

    
    Cl(aq).
    
  • Yield: Expect >90% yield requiring minimal purification.

Mechanistic Insight: Why Route C Fails

Understanding the failure of the "Bottom-Up" route is crucial for troubleshooting similar fused-ring syntheses.

Failure_Mechanism Precursor 5-bromo-2-thiophenepropanoic acid Acyl_Chloride Acid Chloride Precursor->Acyl_Chloride SOCl2 Complex Sigma Complex (Deactivated Ring) Acyl_Chloride->Complex AlCl3 (Lewis Acid) Product Target Product Complex->Product Slow Cyclization Side_Product Debrominated Product (Ipso-substitution) Complex->Side_Product H+ exchange (Major Pathway)

Caption: Mechanistic failure of Route C. The Lewis Acid (AlCl3) facilitates ipso-substitution, removing the bromine before ring closure.

The bromine atom on the thiophene ring is an ortho, para-director but is deactivating. During the Friedel-Crafts reaction, the strong Lewis acid (AlCl


) required to close the cyclopentanone ring often attacks the C-Br bond, leading to protonation (loss of Br) or migration.

References

  • Coppo, P., et al. (2003). "Cyclopentadithiophene Derivatives: Synthesis and Properties." Macromolecules. (Standardization of NBS bromination for fused thiophenes).

  • Ong, B. S., et al. (2004). "Thiophene-Fused Polycyclic Aromatics." Journal of the American Chemical Society.[3] (Discussion of regioselectivity in fused ring systems).

  • Palmer, D. C. (2012). "The Chemistry of Heterocyclic Compounds, Thiophenes." Wiley Online Library. (Comprehensive review of thiophene halogenation mechanisms).

  • Brzezinski, J. Z., et al. (2002). "Synthesis of Cyclopenta[b]thiophenes via Intramolecular Friedel-Crafts." Journal of Organic Chemistry. (Evidence of debromination during cyclization).

Sources

Definitive Structural Elucidation: A Comparative Guide to Confirming Cyclopenta[b]thiophen-4-one Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Resolving Ambiguity in Fused-Ring Scaffolds

In the realm of kinase and phosphodiesterase (PDE) inhibitor design, the cyclopenta[b]thiophen-4-one scaffold represents a privileged core. Its planar architecture allows it to mimic the purine ring of ATP, enabling potent interactions within the hinge region of kinases (e.g., JNK, PLK1) or the P-clamp of PDE10A.

However, this scaffold presents a distinct structural challenge: Pseudo-symmetry. The fusion of the thiophene ring with the cyclopentanone moiety creates a molecule that is geometrically nearly symmetrical but electrostatically distinct. Standard in silico docking often fails to distinguish between the two possible 180° flipped orientations (flipping the thiophene sulfur).

  • Orientation A: Sulfur atom interacting with the gatekeeper residue.

  • Orientation B: Sulfur atom solvent-exposed or facing the catalytic loop.

Misinterpreting this binding mode leads to "dead-end" SAR (Structure-Activity Relationship) campaigns. This guide compares the available validation methods and establishes X-ray Crystallography as the non-negotiable standard for this specific chemical series.

Comparative Analysis: Crystallography vs. Alternatives

While molecular docking and NMR are valuable, they lack the definitive spatial resolution required for this specific scaffold. The table below summarizes why crystallography is the superior choice for confirming the binding mode of cyclopenta[b]thiophen-4-one derivatives.

Table 1: Methodological Comparison for Binding Mode Confirmation
FeatureX-Ray Crystallography (Gold Standard)Molecular Docking (In Silico)NMR Spectroscopy (SAR by NMR)
Primary Output 3D Electron Density Map (

)
Predicted Binding Energy (

)
Chemical Shift Perturbations (CSP)
Resolution Atomic (< 2.5 Å)TheoreticalResidue-level (Proximity only)
Orientation Certainty High (Can distinguish S from C via density shape & anomalous signal)Low (Scoring functions often fail to penalize sulfur flips correctly)Medium (Requires extensive NOE constraints)
Throughput Low to MediumHighMedium
Sample Requirement High purity protein (>5 mg), crystallizableNone (Structure file only)High concentration, soluble protein
"Truth" Value Definitive HypotheticalInferential

Strategic Workflow: The Path to Structural Certainty

The following diagram outlines the decision-making process. Note the critical checkpoint: if the binding mode is ambiguous in docking, crystallography is triggered immediately to prevent wasted synthesis cycles.

BindingModeWorkflow Start Hit Identification (Cyclopenta[b]thiophen-4-one) Docking Molecular Docking (Initial Hypothesis) Start->Docking AmbiguityCheck Is Binding Orientation Ambiguous? Docking->AmbiguityCheck SAR Standard SAR (Risk of False Positives) AmbiguityCheck->SAR No (Rare) Crystallography X-Ray Crystallography (Co-crystallization) AmbiguityCheck->Crystallography Yes (High Risk) DataCollection Diffraction Data Collection (Synchrotron Source) Crystallography->DataCollection Refinement Density Map Refinement (S-SAD Phasing check) DataCollection->Refinement FinalModel Definitive Binding Mode (PDB Deposition) Refinement->FinalModel

Figure 1: Strategic workflow emphasizing the necessity of crystallography when docking results are ambiguous for fused-ring scaffolds.

Detailed Protocol: Co-Crystallization of Hydrophobic Scaffolds

Cyclopenta[b]thiophen-4-one inhibitors are typically hydrophobic. Standard soaking protocols often fail due to precipitation or lack of occupancy. The following Co-crystallization Protocol is optimized for this chemical class.

Phase A: Complex Preparation
  • Protein Concentration: Concentrate the target kinase/PDE to 5–10 mg/mL in a buffer containing 200 mM NaCl, 20 mM Tris (pH 7.5), and 1 mM TCEP. Avoid phosphate buffers which can crystallize.

  • Ligand Incubation:

    • Dissolve the inhibitor in 100% DMSO to a stock of 50–100 mM.

    • Add inhibitor to the protein solution at a 3:1 molar excess (Ligand:Protein).

    • Crucial Step: Limit final DMSO concentration to < 2% (v/v). If precipitation occurs, add the ligand in small aliquots with gentle vortexing.

    • Incubate on ice for 1 hour to ensure equilibrium binding.

Phase B: Screening & Optimization
  • Centrifugation: Spin the complex at 14,000 rpm for 10 minutes at 4°C to remove any amorphous precipitate. Use only the supernatant.

  • Vapor Diffusion: Set up hanging drop or sitting drop plates.

    • Drop Ratio: 1:1 (1 µL Complex + 1 µL Reservoir Solution).

    • Screens: Focus on PEG/Ion screens (e.g., PEG 3350, Ammonium Sulfate) which are standard for kinase domains.

  • Seeding (Optional): If you have crystals of the apo-protein, use streak-seeding to nucleate the complex.

Phase C: Data Collection Strategy (The "Sulfur Trick")

To definitively distinguish the thiophene sulfur from the carbon ring:

  • Energy: Collect data at a lower energy (longer wavelength, ~1.7–2.0 Å / 6–7 keV) if possible, or ensure high redundancy at standard energy (12.7 keV).

  • Objective: We aim to observe the Anomalous Signal of the Sulfur atom. Even at standard energies, a high-redundancy dataset can reveal the sulfur position in an anomalous difference map (

    
    ), conclusively proving the orientation.
    

Data Interpretation & Validation

Once data is processed (e.g., using XDS or HKL2000), validation is the final hurdle.

Visualizing the Interaction

The ketone (C=O) at position 4 is the anchor. In kinases, this typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met, Leu, or Glu residues).

  • Check 1: The Hinge H-Bond. The distance between the carbonyl oxygen and the backbone nitrogen should be 2.8–3.2 Å.

  • Check 2: The Thiophene Fit. The sulfur atom is larger than a carbon (VDW radius ~1.8 Å vs 1.7 Å). If the orientation is wrong, you will see a positive difference density (green blob) in the

    
     map where the sulfur should be, or a negative density (red blob)  if you placed a sulfur where a carbon exists.
    

InteractionMap Inhibitor Cyclopenta[b]thiophen-4-one Hinge Hinge Region (Backbone NH) Inhibitor->Hinge H-Bond (C=O) Gatekeeper Gatekeeper Residue (Hydrophobic) Inhibitor->Gatekeeper Van der Waals PClamp P-Clamp (Pi-Stacking) Inhibitor->PClamp Pi-Pi Stacking

Figure 2: Schematic of the critical interactions. The C=O H-bond anchors the molecule, while the thiophene orientation is dictated by the Gatekeeper and P-Clamp fit.

References

  • Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates the binding of fused-thiophene scaffolds in the P-clamp of PDE10A and the critical role of the ketone H-bond.

  • Three general types of kinase inhibitor binding modes. Source: ResearchGate.[1][2] Context: Provides the foundational classification of Type I/II binding modes relevant to determining how planar inhibitors fit into the ATP pocket.

  • Molecular Docking and Structure-Based Drug Design Strategies. Source: MDPI (Molecules).[3] Context: Reviews the limitations of docking and the necessity of experimental validation (SBDD workflows).

  • Expedient Access to Type II Kinase Inhibitor Chemotypes. Source: MDPI. Context: Discusses the synthesis and structural requirements for kinase inhibitors, supporting the chemical context of the cyclopenta[b]thiophen-4-one class.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.